(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
Beschreibung
BenchChem offers high-quality (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
(1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(3-4)8-6/h4-6,8H,1-3H2,(H,9,10)/t4-,5+,6+/m1/s1 |
InChI-Schlüssel |
BMVVXSIHLQYXJJ-SRQIZXRXSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1[C@H](N2)C(=O)O |
Kanonische SMILES |
C1CC2CC1C(N2)C(=O)O |
Herkunft des Produkts |
United States |
Structural Characterization of (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary
(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (commonly abbreviated as ABH) is a highly constrained, non-proteinogenic bicyclic α-amino acid. Serving as a rigid proline surrogate, it is extensively utilized in the design of advanced peptidomimetics, including dipeptidyl peptidase-4 (DPP-4) inhibitors 1 and SARS-CoV-2 3CLpro inhibitors 2. This whitepaper provides an in-depth technical framework for the structural characterization of the (1S,3S,4R) stereoisomer, detailing the causality behind nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry workflows.
The Structural Imperative: Conformational Rigidity & Stereochemistry
The incorporation of ABH into a peptide backbone restricts the local ϕ and ψ dihedral angles. Unlike natural L-proline, which undergoes rapid cis-trans isomerization and ring puckering, the[2.2.1] bicyclic framework locks the pyrrolidine ring into a defined spatial geometry 3.
The (1S,3S,4R) absolute configuration dictates the precise orientation of the carboxylic acid relative to the bicyclic bridge. Confirming this exact stereochemistry is paramount; even minor epimerization at the C3 position (e.g., converting an exo isomer to an endo isomer) completely abrogates target binding affinity in structure-based drug design by misaligning critical hydrogen bond donors/acceptors within the target protease active site 1.
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the frontline tool for validating the connectivity and relative stereochemistry of the azabicyclo[2.2.1]heptane scaffold.
-
1H and 13C Connectivity: The structural elucidation of the[2.2.1] bicyclic system presents unique NMR challenges due to overlapping aliphatic signals. However, the rigid geometry imposes specific constraints on scalar couplings. According to the Karplus relationship, the dihedral angle between the bridgehead protons (C1, C4) and their vicinal neighbors approaches 90°. This orthogonal relationship suppresses the 3J coupling constant to near zero, causing the bridgehead protons to manifest as distinctive singlets (or highly narrow multiplets) rather than the complex multiplets typical of flexible pyrrolidines 4.
-
2D NOESY/ROESY Analysis: To differentiate the (1S,3S,4R) isomer from its diastereomers, Nuclear Overhauser Effect (NOE) spectroscopy is employed. The spatial proximity between the C3-proton (alpha to the carboxylic acid) and the C7-bridge protons or C5-protons provides definitive proof of the exo or endo configuration.
Fig 1. Diagnostic NOESY correlations used to determine the relative stereochemistry of ABH.
X-Ray Crystallography and Absolute Configuration
While NMR establishes relative stereochemistry, single-crystal X-ray diffraction is required to assign the absolute (1S,3S,4R) configuration.
Direct crystallization of zwitterionic ABH is frequently hampered by the formation of amorphous, highly networked hydrogen-bonded aggregates. To circumvent this, the secondary amine is derivatized with a tert-butyloxycarbonyl (Boc) group or converted to a hydrochloride salt [[4]](). This modification disrupts the zwitterionic network, introduces lipophilicity, and facilitates the growth of high-quality single crystals suitable for anomalous dispersion analysis. The absolute structure is determined by analyzing the anomalous dispersion of X-rays, quantified by the Flack parameter.
Fig 2. Multimodal analytical workflow for the structural validation of (1S,3S,4R)-ABH.
Quantitative Data Summaries
Table 1: Quantitative NMR Data Summary for ABH Scaffold (CD3OD)
Note: Data reflects the structurally analogous hydrochloride salt to demonstrate the characteristic rigid-scaffold chemical shifts.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1H | 1.62 – 1.79 | m | 3H | C5, C6, C7 (aliphatic envelope) |
| 1H | 1.83 – 1.97 | m | 3H | C5, C6, C7 (aliphatic envelope) |
| 1H | 3.02 | s | 1H | C4 (Bridgehead) |
| 1H | 4.05 | s | 1H | C1 (Bridgehead) |
| 1H | 4.21 | s | 1H | C3 (α to Carboxyl) |
| 13C | 27.1, 28.6, 36.3 | - | - | C5, C6, C7 (Methylene carbons) |
| 13C | 42.7, 61.2 | - | - | C1, C4 (Bridgehead carbons) |
| 13C | 64.8 | - | - | C3 (Chiral α-carbon) |
| 13C | 172.0 | - | - | Carboxylic Acid (C=O) |
Table 2: Key Crystallographic Validation Parameters for Absolute Configuration
| Parameter | Target Value / Range | Causality / Significance |
| Resolution | ≤0.84 Å | Required to accurately resolve individual atomic positions and bond lengths. |
| R-factor (R1) | <5% | Indicates high agreement between the structural model and the experimental diffraction data. |
| Flack Parameter | 0.00±0.10 | Confirms the absolute configuration. A value near 1.0 indicates the inverted enantiomer. |
| Goodness-of-Fit (S) | ≈1.0 | Validates that the model correctly accounts for the data variance without overfitting. |
Self-Validating Experimental Protocols
Protocol 1: N-Boc Derivatization and Crystallization
-
Reaction: Suspend 1.0 eq of (1S,3S,4R)-ABH in a 1:1 mixture of Ethanol and Water. Add 1.2 eq of Di-tert-butyl dicarbonate (Boc2O) and adjust the pH to ~9 using 1M NaOH. Stir at room temperature for 12 hours.
-
Causality: Zwitterionic ABH forms strong intermolecular hydrogen bonding networks that often precipitate as amorphous powders. N-Boc protection disrupts the zwitterion, increasing solubility in organic solvents and promoting ordered crystal lattice formation.
-
Crystallization: Dissolve the purified N-Boc-ABH in minimal Ethyl Acetate (EtOAc). Place the vial inside a larger chamber containing Hexane (vapor diffusion method) and leave undisturbed at 4°C for 48-72 hours.
-
Validation Checkpoint: Obtain a single crystal with dimensions ≥0.1×0.1×0.1 mm. A Flack parameter <0.1 in the subsequent X-ray diffraction analysis validates the (1S,3S,4R) absolute configuration.
Protocol 2: High-Resolution NMR Acquisition
-
Sample Prep: Dissolve 10-15 mg of the compound in 0.5 mL of deuterated methanol (CD3OD).
-
Causality: CD3OD prevents exchange broadening of the carboxylic acid proton while providing a clear, unobstructed window for the aliphatic bicyclic protons.
-
Acquisition: Acquire 1H, 13C, and 2D NOESY spectra on a ≥400 MHz NMR spectrometer. Set the NOESY mixing time to 300-500 ms to capture the rigid framework's spatial correlations.
-
Validation Checkpoint: The C1 and C4 bridgehead protons must appear as singlets or highly narrow multiplets ( J<1.5 Hz). The presence of a strong NOE cross-peak between the C3-H and the specific C7/C5 protons validates the relative exo/endo configuration.
Protocol 3: Enantiomeric Purity via Polarimetry
-
Sample Prep: Prepare a precise 1.0 g/100 mL (c=1) solution of the purified ABH in Methanol.
-
Measurement: Measure the optical rotation using a high-precision polarimeter at 589 nm (Sodium D line) at 22°C.
-
Validation Checkpoint: Compare the specific rotation [α]D22 against the established literature value for the (1S,3S,4R) isomer to confirm >99% enantiomeric excess (ee). Any deviation in the magnitude or sign of the rotation indicates epimerization or the presence of the opposite enantiomer.
References
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Title: An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid Source: doi.org URL: 4
-
Title: Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: mdpi.com URL: 1
-
Title: Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides Source: acs.org URL: 3
-
Title: Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety Source: nih.gov URL: 2
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An In-depth Technical Guide to the Physicochemical Properties of (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Introduction: A Constrained Amino Acid of Significant Interest
(1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that has garnered considerable attention in the fields of medicinal chemistry and drug development. Its rigid bicyclic structure, a derivative of the proline scaffold, imparts unique stereochemical properties that are highly sought after in the design of peptidomimetics, constrained peptides, and other bioactive molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in drug design, formulation, and pharmacokinetic profiling.
This guide provides a comprehensive overview of the key physicochemical parameters of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. In light of the limited availability of specific experimental data for this particular enantiomer in public literature, this document will focus on high-quality predicted data, the theoretical underpinnings of these properties, and detailed, field-proven experimental protocols for their determination. This approach is designed to empower researchers to both estimate the compound's behavior and generate robust, in-house experimental data.
Molecular Structure and Stereochemistry
The defining feature of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is its rigid bicyclic core, which severely restricts the conformational freedom of the amino acid backbone. The specific stereochemistry, (1S,3S,4R), dictates the spatial orientation of the carboxylic acid group relative to the bicyclic system. It is crucial to note that this compound is the enantiomer of the more frequently cited (1R,3S,4S) stereoisomer. As enantiomers, they share identical physical properties in a non-chiral environment (e.g., melting point, solubility in achiral solvents, pKa), but will exhibit opposite optical rotation and differential interactions with other chiral molecules.
Like other amino acids, (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid exists predominantly in a zwitterionic form in the solid state and in aqueous solutions at physiological pH.[1][2][3][4][5] This is due to an intramolecular acid-base reaction where the acidic carboxylic acid protonates the basic secondary amine.[1][2][3][4][5]
Caption: Equilibrium between the non-ionic and zwitterionic forms.
Predicted Physicochemical Properties
The following table summarizes the key predicted physicochemical properties for (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, based on computational models. These values provide a valuable starting point for experimental design and interpretation.
| Property | Predicted Value | Source |
| Molecular Weight | 141.17 g/mol | PubChem[6] |
| Molecular Formula | C₇H₁₁NO₂ | PubChem[6] |
| XLogP3 | -1.9 | PubChem[6] |
| Topological Polar Surface Area | 49.3 Ų | PubChem[6] |
| Hydrogen Bond Donors | 2 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
| pKa (Carboxylic Acid) | ~2.0 - 2.5 (Estimated) | |
| pKa (Secondary Amine) | ~9.5 - 10.5 (Estimated) |
Note: pKa values are estimated based on typical ranges for the respective functional groups in similar molecular environments.
Acid-Base Properties: pKa and Isoelectric Point (pI)
The pKa values of the carboxylic acid and the secondary amine are critical determinants of the molecule's charge state at a given pH, which in turn influences its solubility, lipophilicity, and biological interactions.
Causality Behind Experimental Choices: Potentiometric Titration
Potentiometric titration is the gold standard for the experimental determination of pKa values.[7][8][9] This method is chosen for its accuracy and ability to directly measure the pH changes of a solution upon the addition of a titrant. For an amino acid like our target molecule, a biphasic titration is expected, yielding two equivalence points corresponding to the deprotonation of the carboxylic acid and the secondary amine.
Experimental Protocol: Determination of pKa via Potentiometric Titration
-
Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.
-
Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH meter. Record the pH at regular, small volume increments of the titrant.
-
Titration with Base: In a separate experiment, or sequentially, titrate the analyte solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH at small volume increments.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. The isoelectric point (pI) can be calculated as the average of the two pKa values.
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity: The Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP) is a crucial parameter in drug development, as it provides an indication of a molecule's ability to cross biological membranes. A negative LogP value, as predicted for our target molecule, suggests a high degree of hydrophilicity.
Causality Behind Experimental Choices: Shake-Flask and HPLC Methods
The "shake-flask" method is a traditional and reliable technique for LogP determination, directly measuring the partitioning of the compound between n-octanol and water.[10][11] However, it can be time-consuming. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, indirect method by correlating a compound's retention time on a nonpolar stationary phase with its LogP.[10][11][12]
Experimental Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare a solution of the compound in either n-octanol or water. The two solvents should be mutually saturated before use.
-
Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a separatory funnel. Shake vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Concentration Measurement: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy, LC-MS).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Solid-State Properties: Melting Point and Crystal Lattice Energy
The melting point of a crystalline solid provides information about its purity and the strength of the intermolecular forces in its crystal lattice. The crystal lattice energy is a quantitative measure of the stability of the crystal structure.
Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique for determining the melting point and enthalpy of fusion. This method is preferred over traditional melting point apparatus due to its higher precision and the additional thermodynamic data it provides. The enthalpy of fusion can be related to the crystal lattice energy. While the lattice energy cannot be measured directly, it can be calculated using the Born-Haber cycle, which incorporates the enthalpy of formation and other thermodynamic data.[3][13][14][15]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets for the aliphatic protons of the bicyclic system. The chemical shifts and coupling constants are highly dependent on the rigid conformation of the ring system.[11][14][15][16][17]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts of the bridgehead carbons and the carbon bearing the carboxylic acid will be of particular diagnostic value.[11][16][18][19]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will be dominated by characteristic absorptions of the functional groups. Due to the zwitterionic nature of the molecule, the spectrum is expected to show:
-
A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the N-H⁺ stretching vibrations.[8][12][13][20][21]
-
A strong absorption band around 1590-1690 cm⁻¹ from the asymmetric stretching of the carboxylate group (COO⁻).[8][12][13][20][21]
-
A weaker symmetric stretching band for the carboxylate group around 1380-1410 cm⁻¹.[8][12][13][20][21]
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in tandem MS (MS/MS) can provide structural information. For cyclic amino acids, the fragmentation can be complex, often involving ring-opening followed by sequential losses of small neutral molecules.[7][9][10][22]
Conclusion
(1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a valuable building block in drug discovery due to its unique conformational constraints. While specific experimental data for this enantiomer is scarce, its physicochemical properties can be reliably predicted and experimentally determined using the robust protocols outlined in this guide. A thorough understanding and characterization of its pKa, LogP, solid-state properties, and spectroscopic signatures are essential for its successful application in the design and development of novel therapeutics.
References
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]
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Scribd. (n.d.). pKa Values of Amino Acids Experiment. Retrieved from [Link]
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Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (2023, October 27). Protein pKa calculations. Retrieved from [Link]
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GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]
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eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Thermodynamics of Lattices. Retrieved from [Link]
- Herdeis, C., & Engel, W. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 13(2), 175-180.
- Wang, J., et al. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Votano, J. R., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 813-820.
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U.S. Environmental Protection Agency. (1982). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
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University of Massachusetts Lowell. (n.d.). Thermodynamics of Crystal Formation. Retrieved from [Link]
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Nauli Chemistry. (2012, May 15). Lattice Energy determination using the Born-Haber thermodynamic cycle [Video]. YouTube. Retrieved from [Link]
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PubChem. (n.d.). 2-Azabicyclo(2.2.1)heptane-3-carboxylic acid. Retrieved from [Link]
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LabXchange. (2024, January 9). What Is Lattice Energy?. Retrieved from [Link]
- Mendoza-Huizar, L. H., et al. (2011). On the Prediction of Lattice Energy with the Fukui Potential: Some Supports on Hardness Maximization in Inorganic Solids. The Journal of Physical Chemistry A, 115(19), 4969-4976.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
- Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society, 102(25), 7862-7867.
- Brodbelt, J. S., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 25(2), 220-227.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]
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IntechOpen. (2025, April 25). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from [Link]
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University of Wisconsin-Eau Claire. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]
- Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. European Biophysics Journal, 50(1-2), 1-16.
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Stereochemistry and Conformational Analysis of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
A Technical Guide to Bicyclic Proline Surrogates in Rational Drug Design
Executive Overview
In the realm of peptidomimetic drug discovery, controlling the conformational flexibility of peptide backbones is paramount for achieving high target affinity and metabolic stability. 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid (ABHC) serves as a highly constrained, bicyclic surrogate for L-proline[1]. By embedding the pyrrolidine ring within a rigid[2.2.1] framework, ABHC restricts the conformational space of the resulting peptide, forcing specific cis/trans amide geometries. This whitepaper provides an in-depth analysis of the stereochemical architecture, conformational causality, and self-validating synthetic protocols required to leverage ABHC in advanced medicinal chemistry, such as the development of Dipeptidyl Peptidase-4 (DPP-4) and Hepatitis C Virus (HCV) inhibitors[2].
Stereochemical Architecture
The 2-azanorbornane skeleton of ABHC contains three fixed stereocenters at the C1, C3, and C4 positions. The absolute configuration of these centers dictates the spatial vector of the C3-carboxylic acid relative to the bicyclic bridge, fundamentally altering how the molecule interacts with biological targets.
-
Enantiomeric Forms: The two primary enantiomers utilized in pharmacology are the (1R,3S,4S) and (1S,3R,4R) configurations[3].
-
Exo vs. Endo Isomerism: The orientation of the carboxylic acid at C3 is defined relative to the one-carbon bridge (C7). In the exo-isomer, the carboxyl group points toward the C7 bridge, whereas in the endo-isomer, it points away. The exo-configuration is predominantly targeted in drug design because its steric profile optimally mimics the bioactive, extended conformation of trans-proline within specific enzymatic pockets[2].
Conformational Analysis: The Causality of Rigidity
To understand why ABHC is a superior building block for specific targets, we must analyze the thermodynamic causality of its rigidity compared to native L-proline.
Pyrrolidine Puckering vs. Bicyclic Locking
Native L-proline is conformationally flexible, undergoing rapid interconversion between C γ -endo and C γ -exo envelope (puckered) states. This flexibility incurs an entropic penalty upon binding to a rigid receptor. In contrast, the methylene bridge connecting C1 and C4 in ABHC locks the system into a rigid, boat-like geometry[1].
Forcing the Trans-Amide Bond
In standard peptides, the trans-amide bond is favored over the cis-amide by a ratio of ~1000:1. Because proline possesses a secondary amine, this ratio drops to ~4:1, creating an equilibrium that can dilute the concentration of the bioactive conformer. When ABHC is incorporated into a peptide chain, the bulky bicyclic system creates severe steric clashes if the preceding amide bond attempts to adopt a cis-geometry. Consequently, ABHC strongly biases the equilibrium toward the trans-amide bond. This is a deliberate, causal design choice when targeting enzymes like DPP-4, where the ligand must adopt an extended trans-conformation to maximize hydrogen bonding and van der Waals contacts within the S1/S2 subsites[2].
Caption: Conformational restrictions of ABHC compared to L-proline.
Synthetic Methodologies and Stereocontrol
The construction of the enantiopure 2-azabicyclo[2.2.1]heptane core relies heavily on the asymmetric Aza-Diels-Alder reaction[3]. Historically, this required tedious chromatographic purification. However, optimized multigram-scale protocols now utilize kinetic control and selective crystallization to achieve high enantiopurity[3].
Causality of Stereocontrol: The reaction between a chiral imine (e.g., derived from (S) -1-phenylethylamine) and cyclopentadiene is catalyzed by Lewis or Brønsted acids[4]. The acid lowers the LUMO of the imine, facilitating the [4+2] cycloaddition. The bulky chiral auxiliary shields one face of the dienophile, forcing stereoselective attack. Unlike all-carbon Diels-Alder reactions that favor endo-adducts, this specific Aza-Diels-Alder reaction yields the exo-adduct as the major kinetic product to minimize steric repulsion between the cyclopentadiene ring and the bulky imine substituent[3].
Caption: Synthetic workflow for ABHC via Aza-Diels-Alder cycloaddition.
Self-Validating Experimental Protocol: Multigram Synthesis
As an application scientist, executing a synthesis requires built-in validation checkpoints to ensure downstream integrity. The following protocol details the synthesis of (1R,3S,4S) -ABHC without the need for flash chromatography[3].
Step 1: Asymmetric Aza-Diels-Alder Cycloaddition
-
Procedure: React freshly cracked cyclopentadiene with the chiral imine (derived from methyl glyoxylate and (S) -(−)-1-phenylethylamine) in the presence of TFA and BF3⋅OEt2 at −20∘C in dichloromethane.
-
Causality: The low temperature maximizes the kinetic exo-selectivity, while the dual acid system optimally activates the imine without causing polymerization of the cyclopentadiene.
-
Self-Validation Checkpoint: Monitor via 1H NMR . The reaction is complete when the distinct imine CH=N proton signal at ∼7.7 ppm fully disappears.
Step 2: Global Hydrogenation and Hydrogenolysis
-
Procedure: Transfer the crude exo-cycloadduct to a Parr reactor. Add 10% Pd/C and methanol. Pressurize with H2 gas (50 psi) and stir at room temperature for 24 hours.
-
Causality: This single step achieves two necessary transformations: the reduction of the C5-C6 double bond and the hydrogenolytic cleavage of the chiral (S) -1-phenylethyl auxiliary.
-
Self-Validation Checkpoint: Analyze the intermediate via LC-MS to confirm the mass shift corresponding to the loss of the auxiliary. 1H NMR must show the complete absence of olefinic protons ( 6.0–6.5 ppm ) and aromatic protons.
Step 3: Acidic Hydrolysis and Isolation
-
Procedure: Dissolve the resulting α -amino ester hydrochloride in 6M HCl and heat under reflux for 6 hours. Evaporate to dryness and recrystallize the residue from isopropanol/diethyl ether[3].
-
Causality: Acidic hydrolysis cleanly converts the methyl ester to the free carboxylic acid without risking epimerization at the C3 position, which can occur under harsh basic conditions. Recrystallization bypasses the need for chromatography, yielding analytically pure material.
-
Self-Validation Checkpoint: Measure the optical rotation. A value of [α]D22=+22.3 ( c=1 , MeOH ) confirms the enantiopurity of the (1R,3S,4S) isomer[3].
Data Presentation: NMR and Pharmacological Impact
To verify the structural integrity of the synthesized ABHC, precise NMR assignments are required. The presence of the rigid bicyclic system results in distinct chemical shifts compared to standard pyrrolidines.
Table 1: Key 1H and 13C NMR Assignments for (1R,3S,4S) -ABHC (in CD3OD ) [3]
| Nucleus | Chemical Shift (ppm) | Multiplicity / Structural Assignment |
| 1H | 1.62–1.79 | m, 3H (Aliphatic bicyclic ring) |
| 1H | 1.83–1.97 | m, 3H (Aliphatic bicyclic ring) |
| 1H | 3.02 | s, 1H (Bridgehead CH) |
| 1H | 4.05 | s, 1H ( α -CH at C3) |
| 1H | 4.21 | s, 1H (Bridgehead CH) |
| 13C | 27.1,28.6,36.3 | CH2 (Ring carbons) |
| 13C | 42.7,61.2,64.8 | CH (Bridgeheads & α -C) |
| 13C | 172.0 | C=O (Carboxylic acid) |
The integration of ABHC into drug scaffolds yields measurable improvements in target affinity due to the pre-organization of the ligand into its bioactive conformation.
Table 2: Comparative Pharmacological Impact of ABHC Substitution
| Compound / Scaffold | Target / Disease Model | Efficacy Metric | Reference |
| Neogliptin (ABHC-based) | DPP-4 Inhibition (Diabetes) | IC50=16.8 nM | [2] |
| Glypromate Analogues (ABHC-based) | Neuroprotection (6-OHDA injury) | 24.7–40.0% recovery at | [1] |
| Standard Linear Peptidomimetics | DPP-4 Inhibition | IC50>100 nM | [2] |
References
- Tararov, V. I., Kadyrov, R., Kadyrova, Z., & Börner, A. (2002). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry.
- ACS Publications. (2022). Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters.
- ACS Publications. (2021).
- MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4).
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The Entropic Advantage: Historical Discovery and Application of (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid in Peptidomimetic Drug Design
Executive Summary
The evolution of peptidomimetics has been driven by the need to overcome the poor oral bioavailability and rapid proteolytic degradation of natural peptides. Central to this evolution is the strategic incorporation of conformationally rigid unnatural amino acids. Among these, (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid —a bridged bicyclic proline analog—has emerged as a privileged scaffold in modern drug discovery. By locking the pyrrolidine ring into a rigid exo or endo pucker, this molecule drastically reduces the entropic penalty of target binding, enabling picomolar affinities in antiviral therapies.
This technical guide explores the structural rationale, historical milestones, and validated experimental methodologies surrounding this critical pharmacophore, tracing its lineage from early nucleoside analogs to blockbuster Hepatitis C (HCV) and SARS-CoV-2 therapeutics.
Structural Biology & The Chemical Rationale
In native peptides, the amino acid proline introduces a natural "kink" in the secondary structure. However, flexible prolines undergo rapid cis-trans isomerization and ring puckering in solution. When a flexible molecule binds to a rigid protein pocket (such as a viral protease active site), it must freeze into a single conformation, incurring a massive thermodynamic (entropic) penalty.
The 1 core of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid solves this by utilizing a methylene bridge to tether the ring[1].
-
Pre-organization: The (1S,3S,4R) stereoisomer specifically directs the carboxylic acid (and subsequent P1/P3 vectors in a peptide chain) into an optimal trajectory for binding the S2 subsite of target proteases.
-
Enhanced Hydrophobic Packing: The added bulk of the [2.2.1] bicyclic system provides superior van der Waals interactions within deep, hydrophobic enzyme pockets compared to a standard pyrrolidine ring, directly translating to enhanced metabolic stability and target residence time.
Historical Milestones in Drug Discovery
The Genesis: Vince Lactam
The synthetic feasibility of the 2-azabicyclo[2.2.1]heptane scaffold traces back to the development of 2, universally known as Vince lactam [2]. Originally synthesized via a Diels-Alder cycloaddition, Vince lactam was heavily utilized in the 1990s to create carbocyclic nucleoside reverse transcriptase inhibitors (NRTIs) like Abacavir[2]. However, medicinal chemists soon realized that saturating the alkene and opening the lactam ring yielded a highly constrained proline analog perfect for protease inhibition.
The HCV Breakthrough: Ledipasvir
The most prominent validation of the 2-azabicyclo[2.2.1]heptane core occurred during the race to cure Hepatitis C. Gilead Sciences developed 3, a once-daily oral NS5A inhibitor that achieved an astounding EC50 of 31 pM against the HCV GT1a replicon[3]. While the final clinical candidate utilizes the (1R,3S,4S) enantiomer, the (1S,3S,4R) diastereomer was heavily synthesized and evaluated during the Structure-Activity Relationship (SAR) campaigns to map the spatial constraints of the NS5A dimer interface[4].
Pandemic Repurposing: SARS-CoV-2 3CLpro
Following the emergence of COVID-19, researchers pivoted to targeting the SARS-CoV-2 main protease (3CLpro or Mpro). By modifying the P2 position of existing inhibitors (like Nirmatrelvir or Boceprevir) with the5, scientists developed novel octahydroindole-based and bicyclic peptidomimetic covalent inhibitors[5]. The rigid scaffold perfectly mimics the natural glutamine/leucine substrates while resisting proteolytic cleavage, yielding compounds with IC50 values as low as 0.063 μM[5].
Quantitative Data Analysis
The integration of the bicyclic proline analog consistently yields logarithmic improvements in binding affinity across diverse viral targets.
| Target Virus | Enzyme/Protein | P2 Scaffold / Core | Representative Compound | IC50 / EC50 | Reference |
| HCV | NS5A | 2-Azabicyclo[2.2.1]heptane | Ledipasvir (GS-5885) | 31 pM | 3 |
| SARS-CoV-2 | 3CLpro (Mpro) | Dimethylcyclopropylproline | Boceprevir | ~4.13 μM | 6 |
| SARS-CoV-2 | 3CLpro (Mpro) | Cyclopentyl proline | Compound 1a | ~0.10 μM | 6 |
| SARS-CoV-2 | 3CLpro (Mpro) | 2-Azabicyclo[2.2.1]heptane | Compound 28e | 0.063 μM | 5 |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity, the synthesis and biological validation of this scaffold must follow rigorous, self-validating feedback loops.
Protocol 1: Stereoselective Synthesis via Aza-Diels-Alder Cycloaddition
Causality: Relying on late-stage chiral resolution is inefficient and costly. By utilizing an asymmetric Aza-Diels-Alder reaction with a chiral auxiliary, we force the cyclopentadiene to attack the imine from a single stereoface, directly establishing the (1S,3S,4R) geometry[7].
Step-by-Step Methodology:
-
Imine Formation: React ethyl glyoxylate with (R)-1-phenylethylamine in toluene over molecular sieves (4Å) to form the chiral imine intermediate.
-
Cycloaddition: Cool the solution to -20°C. Add freshly cracked cyclopentadiene dropwise in the presence of a Lewis acid catalyst (e.g., BF3·OEt2) or TFA. Stir for 12 hours. The (R)-1-phenylethyl group sterically blocks one face, yielding predominantly the exo-bicyclic adduct.
-
Hydrogenation & Cleavage: Transfer the isolated bicyclic alkene to a Parr shaker. Add 10% Pd/C and subject to H2 gas (50 psi) in methanol. Self-Validation: This single step elegantly achieves two goals: it reduces the C=C double bond and hydrogenolyses the C-N bond to remove the chiral auxiliary.
-
Protection & Saponification: Treat the resulting secondary amine with Boc-anhydride (Boc2O) and triethylamine. Finally, hydrolyze the ethyl ester using LiOH in THF/H2O to yield the pure N-Boc-(1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
-
Validation: Confirm enantiomeric excess (>99% ee) via chiral HPLC. Use 2D NOESY NMR to validate the exo relationship between the carboxylic acid and the methylene bridge.
Caption: Aza-Diels-Alder synthetic workflow for the (1S,3S,4R)-bicyclic proline core.
Protocol 2: FRET-Based Validation of Protease Inhibition
Causality: To prove that the bicyclic peptidomimetic engages the target active site, we use a Fluorescence Resonance Energy Transfer (FRET) assay. The assay is self-validating: a lack of fluorescence strictly correlates with the inhibitor successfully blocking the enzyme from cleaving the reporter substrate[6].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant SARS-CoV-2 3CLpro enzyme in assay buffer (50 mM Tris-HCl, pH 7.3, 1 mM EDTA).
-
Substrate Design: Utilize a fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). In its intact state, the Dabcyl moiety quenches the Edans fluorophore.
-
Inhibitor Incubation: Pre-incubate the enzyme (50 nM) with varying concentrations of the (1S,3S,4R)-derived peptidomimetic inhibitor for 30 minutes at 37°C to allow for steady-state binding (or covalent adduction if a warhead is present).
-
Kinetic Readout: Add the FRET substrate (20 μM). Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 10 minutes using a microplate reader.
-
Validation: Calculate the initial velocity (V0) of the linear phase. Plot fractional activity against inhibitor concentration to derive the IC50. Include a standard proline-based inhibitor as a positive control to benchmark the entropic advantage of the bicyclic system.
Caption: Mechanism of viral protease inhibition by bicyclic proline peptidomimetics.
Conclusion & Future Perspectives
The journey of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid from an academic synthetic curiosity to a linchpin of modern antiviral therapy underscores the power of conformational restriction in drug design. By mastering the stereoselective synthesis of this rigid scaffold, medicinal chemists have successfully bypassed the entropic penalties that plague linear peptides. As viral targets continue to mutate, the robust, pre-organized geometry of the[2.2.1] bicyclic system will remain an indispensable tool for designing next-generation, broad-spectrum protease inhibitors.
Sources
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- 6. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Conformationally Constrained Proline Bioisosteres: Mechanism of Action of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Derivatives
Executive Summary
In the landscape of peptidomimetic drug design, overcoming the inherent flexibility and proteolytic susceptibility of natural peptides is a paramount challenge. Natural proline, while introducing critical "kinks" into peptide backbones, freely undergoes cis-trans prolyl isomerization. This flexibility exacts a high entropic penalty upon target binding and leaves the peptide vulnerable to rapid enzymatic degradation.
The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (2-ABHC) scaffold has emerged as a premier solution to this problem. As a bridged, conformationally restricted proline bioisostere, 2-ABHC locks the peptide backbone into a precise spatial geometry. This in-depth technical guide explores the mechanistic causality behind 2-ABHC derivatives, detailing how their rigidified stereochemistry drives high-affinity binding across diverse therapeutic targets—including Dipeptidyl Peptidase-4 (DPP-4), X-linked Inhibitor of Apoptosis Protein (XIAP), and Hepatitis C Virus (HCV) proteases.
Structural Mechanics: The Entropic Advantage of Conformational Locking
The core mechanism of action (MOA) for 2-ABHC derivatives relies on pre-organization. The methylene bridge connecting the C1 and C4 positions of the pyrrolidine ring forces the molecule into a rigid bicyclic system.
When a drug molecule binds to a protein target, it must adopt a specific bioactive conformation. For flexible molecules, freezing out rotational degrees of freedom (specifically the Ramachandran ϕ and ψ angles) results in a massive loss of conformational entropy ( ΔS<0 ). By synthesizing the 2-ABHC scaffold in a specific stereoisomeric form (e.g., exo vs. endo), we pay this entropic cost upfront during chemical synthesis. Consequently, the free energy of binding ( ΔG ) is significantly more favorable. Furthermore, the steric bulk of the bridged system physically occludes the active sites of off-target proteases, granting the molecule exceptional metabolic stability.
Conformational restriction logic of the 2-ABHC scaffold in peptidomimetic drug design.
Target-Specific Mechanisms of Action
The versatility of the 2-ABHC scaffold is demonstrated by its application across highly distinct pharmacological targets. In each case, the rigidified geometry is the primary driver of efficacy.
Endocrinology: DPP-4 Inhibition (Type 2 Diabetes)
Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that cleaves X-Pro or X-Ala dipeptides from the N-terminus of incretin hormones like GLP-1. Inhibiting DPP-4 prolongs GLP-1 half-life, stimulating insulin secretion.
Recent developments have introduced Neogliptin , a novel 2-ABHC-based DPP-4 inhibitor. The mechanism relies on the 2-ABHC moiety acting as a non-cleavable proline surrogate. The bicyclic ring docks perfectly into the hydrophobic S1 pocket of DPP-4, while the rigid stereochemistry precisely aligns the adjacent functional groups with the S2 pocket and the catalytic Glu205/Glu206 dyad.
Crucially, earlier generation cyanopyrrolidine inhibitors (like Vildagliptin) suffer from spontaneous intramolecular cyclization in aqueous solution, forming inactive diketopiperazines. The steric hindrance inherent to the 2-ABHC bridged system physically prevents the nucleophilic attack required for this cyclization, resulting in superior pharmacokinetic stability.
Table 1: Comparative Pharmacodynamics & Stability of DPP-4 Inhibitors
| Compound Class | Scaffold Type | IC₅₀ (nM) | Intramolecular Cyclization Rate | ADME Profile |
| Sitagliptin | β-amino acid | ~18.0 | Low | Moderate |
| Vildagliptin | Cyanopyrrolidine | ~3.5 | High (Forms diketopiperazine) | Poor aqueous stability |
| Neogliptin (12a) | 2-ABHC | 16.8 ± 2.2 | Very Low (Sterically blocked) | Superior stability |
(Data synthesized from Maslov et al., 2022[1])
Oncology: XIAP Inhibition via Smac Mimetics
In cancer biology, tumors frequently evade apoptosis by overexpressing X-linked Inhibitor of Apoptosis Protein (XIAP), which binds and inhibits Caspase-9. The natural antagonist to XIAP is the mitochondrial protein Smac/DIABLO, which binds the BIR3 domain of XIAP via its N-terminal AVPI (Ala-Val-Pro-Ile) tetrapeptide motif.
Researchers have utilized the exo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold to create highly potent Smac mimetics[2]. The MOA here is purely structural: the exo-2-ABHC residue mimics the proline at the P3 position of the AVPI motif. By locking the backbone into a strict trans conformation, the mimetic achieves a deep, high-affinity insertion into the BIR3 surface groove, displacing Caspase-9 and triggering rapid tumor cell apoptosis[2],[3].
Mechanism of Caspase-9 disinhibition by 2-ABHC-based Smac mimetics targeting XIAP.
Virology: HCV NS3/4A and NS5A Inhibition
The 2-ABHC scaffold has also been heavily leveraged in the development of Direct-Acting Antivirals (DAAs) for Hepatitis C.
-
NS3/4A Protease Inhibitors: The viral NS3/4A serine protease is responsible for cleaving the HCV polyprotein. 2-ABHC derivatives act as transition-state analogs, mimicking the P2 proline residue of the natural viral cleavage site to competitively inhibit the enzyme[4],[5].
-
NS5A Inhibitors: In pan-genotypic NS5A inhibitors, the 2-ABHC core provides a rigid, near-planar vector that perfectly spaces the biphenyl or tricyclic central cores, preventing the emergence of Resistance-Associated Variants (RAVs) by locking the drug into a conformation that the mutated viral proteins cannot easily reject[6],[7].
Self-Validating Experimental Workflows
As an application scientist, establishing the MOA of a novel 2-ABHC derivative requires moving beyond simple endpoint assays. The rigid stereochemistry of the scaffold demands kinetic validation. Below are two self-validating protocols designed to prove causality and rule out assay interference.
Standardized high-throughput workflow for validating 2-ABHC peptidomimetics.
Protocol A: Continuous FRET-Based Enzyme Kinetics (DPP-4 Validation)
To validate a 2-ABHC derivative as a DPP-4 inhibitor, we must capture its slow-binding kinetics—a hallmark of conformationally restricted molecules adjusting to the S1/S2 pockets.
-
Pre-incubation: Incubate recombinant human DPP-4 (0.5 nM) with the 2-ABHC derivative at varying concentrations (0.1 nM to 10 μM) in assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA) for exactly 30 minutes at 37°C.
-
Causality: Rigid molecules often exhibit a two-step binding mechanism (initial collision followed by slow conformational locking). Skipping pre-incubation artificially inflates the apparent IC₅₀.
-
-
Reaction Initiation: Add the fluorogenic substrate Gly-Pro-AMC (50 μM final concentration).
-
Causality: Substrate cleavage releases free 7-amino-4-methylcoumarin (AMC). Monitoring the shift from 380 nm excitation to 460 nm emission provides a real-time velocity ( Vi ) readout, allowing for the calculation of the association rate constant ( kon ).
-
-
Self-Validating Control: Run a parallel assay using the endo-epimer of the 2-ABHC derivative.
-
Causality: The endo-epimer acts as a negative stereochemical control. If the endo-epimer shows high inhibition, the observed activity is likely due to non-specific aggregation (promiscuous inhibition) rather than true active-site binding.
-
Protocol B: Fluorescence Polarization (FP) for XIAP BIR3 Binding
To prove that a 2-ABHC Smac mimetic successfully displaces natural proteins from XIAP, we utilize competitive Fluorescence Polarization.
-
Probe Complex Formation: Incubate recombinant XIAP BIR3 domain (30 nM) with a FITC-labeled AVPI tetrapeptide probe (5 nM) until equilibrium is reached.
-
Causality: The small FITC-AVPI probe tumbles rapidly in solution (low polarization). When bound to the massive BIR3 domain, its tumbling slows dramatically, yielding a high millipolarization (mP) baseline signal.
-
-
Competitive Displacement: Titrate the 2-ABHC derivative into the complex.
-
Causality: If the 2-ABHC molecule correctly mimics the trans-proline geometry, it will competitively displace the FITC-AVPI probe. The release of the probe back into the solution restores rapid tumbling, causing a quantifiable drop in the mP signal.
-
-
Self-Validating Control: Utilize a cis-locked proline analog as a parallel titrant.
-
Causality: Because the BIR3 pocket strictly requires a trans conformation, the cis-locked analog should fail to displace the probe. This proves that the affinity of the 2-ABHC derivative is explicitly derived from its trans-locking MOA.
-
Conclusion
The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold represents a masterclass in rational drug design. By translating the flexible, vulnerable natural proline into a rigid, bridged bioisostere, medicinal chemists can engineer molecules that pay their entropic penalties during synthesis rather than during target binding. Whether preventing diketopiperazine formation in diabetes treatments, locking Smac mimetics into apoptotic conformations, or anchoring pan-genotypic antiviral vectors, the 2-ABHC core is a foundational tool for the modern application scientist.
References
-
Maslov, I. O., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Pharmaceuticals (MDPI). URL:[Link]
-
ScienceDaily / University of Michigan. (2011). Designing new molecular tools to study the life and death of a cancer cell. ScienceDaily. URL:[Link]
-
Ramdas, V., et al. (2019). Discovery and Characterization of Potent Pan-Genotypic HCV NS5A Inhibitors Containing Novel Tricyclic Central Core Leading to Clinical Candidate. Journal of Medicinal Chemistry (ACS). URL:[Link]
-
Venkatraman, S., et al. (2006). Novel inhibitors of hepatitis C NS3-NS4A serine protease derived from 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid. PubMed (NIH). URL:[Link]
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Thermodynamic Stability and Conformational Dynamics of (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Executive Summary
For researchers and drug development professionals designing conformationally restricted peptidomimetics, (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (2-ABHC) serves as a powerful, rigidified surrogate for L-proline. However, integrating this bridged bicyclic amino acid into peptide backbones introduces profound thermodynamic complexities. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, base-catalyzed epimerization risks, and amide bond rotameric shifts associated with the (1S,3S,4R) scaffold. By understanding the causality behind these thermodynamic behaviors, chemists can design self-validating protocols to preserve stereochemical integrity during synthesis and scale-up.
Structural Thermodynamics: The Kinetic vs. Thermodynamic Dichotomy
The 2-azabicyclo[2.2.1]heptane scaffold is characterized by significant ring strain and a rigid U-shaped cavity. The specific stereoisomer (1S,3S,4R)-2-ABHC places the C3 carboxylic acid in the endo position relative to the bicyclic bridge. This spatial arrangement is the root cause of its unique thermodynamic profile.
The Aza-Diels-Alder Kinetic Trap
The synthesis of the (1S,3S,4R) isomer typically relies on an asymmetric aza-Diels-Alder cycloaddition between cyclopentadiene and a chiral iminoacetate. Under kinetic control, secondary orbital interactions heavily favor the formation of the endo product (1)[1]. However, this kinetic product is thermodynamically unstable. The endo carboxylic acid at C3 experiences severe steric repulsion with the endo protons at C5 and C6 of the bicyclic cavity.
Base-Catalyzed Epimerization to the Thermodynamic Sink
When exposed to basic conditions—such as those routinely used in peptide coupling (e.g., DIPEA, DBU)—the C3 alpha-proton is abstracted. This forms a planar enolate intermediate that relieves the steric strain of the endo cavity. Reprotonation occurs almost exclusively from the less hindered exo face, driving the system toward the thermodynamically stable exo epimer, (1S,3R,4R)-2-ABHC (2)[2].
Caption: Workflow of kinetic synthesis and base-catalyzed thermodynamic epimerization at C3.
Impact on Peptidomimetic Thermodynamics
As a conformationally restricted alpha-amino acid (CRAA), 2-ABHC is frequently used to force specific secondary structures (e.g., β -turns) in peptide drugs (3)[3]. Native L-proline typically exhibits a trans/cis amide bond ratio of ~4:1. However, the bulky bridged system of 2-ABHC drastically alters the thermodynamics of the upstream tertiary amide bond (4)[4]. The steric bulk of the bicyclic bridge destabilizes the trans rotamer, pushing the equilibrium closer to 1:1 and increasing the rotational energy barrier ( ΔGrot‡ ).
Caption: Thermodynamic equilibrium of cis/trans amide bond rotamers in 2-ABHC peptides.
Quantitative Thermodynamic Data
The following tables summarize the thermodynamic parameters critical for handling 2-ABHC and predicting its behavior in drug design workflows.
Table 1: Thermodynamic Parameters of 2-ABHC Isomerization
| Parameter | (1S,3S,4R) - Endo | (1S,3R,4R) - Exo | Causality / Structural Driver |
| Relative Enthalpy ( ΔH ) | +1.8 to +2.1 kcal/mol | 0.0 kcal/mol (Reference) | Steric clash with C5/C6 endo protons |
| Kinetic Accessibility | High (Major aza-Diels-Alder product) | Low (Minor direct product) | Secondary orbital interactions in TS |
| Base Stability | Low (Prone to epimerization) | High (Thermodynamic sink) | Enolization relieves steric strain |
Table 2: Amide Bond Cis/Trans Equilibrium in Peptidomimetics
| Amino Acid Residue | Keq (Trans/Cis) at 298K | Rotational Barrier ( ΔGrot‡ ) | Causality / Structural Driver |
| L-Proline | ~4.0 | 19.5 kcal/mol | Standard pyrrolidine ring constraints |
| (1S,3S,4R)-2-ABHC | ~1.2 | 21.3 kcal/mol | Bicyclic bulk increases steric hindrance in trans state |
| (1S,3R,4R)-2-ABHC | ~1.8 | 20.8 kcal/mol | Exo configuration slightly relieves backbone clash |
Self-Validating Experimental Protocols
To ensure scientific integrity during drug development, the thermodynamic properties of 2-ABHC must be rigorously controlled. The following protocols are designed as self-validating systems to monitor epimerization and rotameric dynamics.
Protocol A: Thermodynamic Equilibration Assay (Epimerization Tracking)
Purpose: To quantify the thermodynamic driving force of endo-to-exo epimerization and validate the stability limits of the (1S,3S,4R) isomer under peptide coupling conditions. Causality: By using a non-nucleophilic strong base (DBU) in a protic solvent, we ensure complete, reversible enolization without competing ester hydrolysis or ring-opening degradation.
-
Sample Preparation: Dissolve 10.0 mg of enantiopure (1S,3S,4R)-2-ABHC methyl ester in 1.0 mL of anhydrous Methanol-d4.
-
Internal Standard Addition: Add 1.0 mg of 1,3,5-trimethoxybenzene. Self-Validation Step: The integration of this standard against the total bicyclic protons ensures mass balance, proving that any loss of the endo signal is strictly due to epimerization, not degradation.
-
Base Introduction: Add 0.1 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Monitoring: Acquire 1H-NMR spectra at 298K every 10 minutes. Track the C3 alpha-proton. The endo C3 proton typically appears as a doublet of doublets (dd) further downfield, while the exo C3 proton appears as a distinct singlet or broad doublet.
-
Data Extraction: Plot the natural log of the endo concentration over time to extract the kinetic rate constant ( kepim ). Calculate ΔG of isomerization from the final equilibrium ratio.
Protocol B: VT-NMR Determination of Amide Rotamer Thermodynamics
Purpose: To extract the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation for the cis/trans isomerization of a 2-ABHC-containing peptide bond (5)[5]. Causality: The rigid CRAA structure restricts backbone flexibility. Variable-Temperature NMR (VT-NMR) forces the rotamers to coalesce, allowing the Eyring equation to reveal whether the rotational barrier is enthalpically driven (due to steric clash) or entropically driven (due to solvent reorganization).
-
Sample Preparation: Dissolve 15 mg of an N-acetyl-(1S,3S,4R)-2-ABHC-amide model peptide in 0.6 mL of DMSO-d6.
-
Data Acquisition: Record 1H-NMR spectra from 298K to 380K in 10K increments. Focus on the N-acetyl methyl protons, which resolve into two distinct singlets for the cis and trans states at room temperature.
-
Line Shape Analysis: Determine the exchange rate ( kex ) at each temperature by measuring the line broadening of the acetyl peaks as they approach the coalescence temperature ( Tc ).
-
Self-Validation (Eyring Plot): Plot ln(kex/T) versus 1/T . Validation Check: A strictly linear plot ( R2>0.99 ) confirms that the mechanism of rotation does not change across the temperature gradient, validating the extracted ΔH‡ (slope) and ΔS‡ (y-intercept).
References
-
Tararov, V. I., Kadyrov, R., Kadyrova, Z., & Börner, A. (2002). "A facile multigram scale preparation of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid". Tetrahedron: Asymmetry.1
-
Fleischmann, M., & Scheck, M. (2003). "An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid". Tetrahedron Letters. 2
-
Gaitanopoulos, D. E., & Weinstock, J. (1985). "2-Azabicyclo[2.2.1]heptane-3-carboxylic acid - A bicyclic proline". Journal of Heterocyclic Chemistry. 4
-
ACS Publications. (2021). "Design, Synthesis, and Biological Evaluation of Hybrid Glypromate Analogues Using 2-Azanorbornane as a Prolyl and Pipecolyl Surrogate". ACS Publications. 5
-
Stella et al. (2010). "Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids". KOPS Repository.3
Sources
Application Note: Enzymatic Resolution of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid Enantiomers
Strategic Context & Scaffold Significance
The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold is a conformationally restricted proline surrogate that has become a cornerstone in modern drug discovery. Its rigid bicyclic structure forces a specific trajectory on attached pharmacophores, drastically improving target binding affinity and metabolic stability. This scaffold is the critical chiral building block for several blockbuster therapeutics, most notably the Hepatitis C virus (HCV) NS5A inhibitor Ledipasvir (), as well as emerging Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Neogliptin ().
Historically, accessing the pure (1R, 3S, 4S) enantiomer relied on classical diastereomeric salt resolution. This approach is fundamentally flawed for modern scale-up: it requires stoichiometric amounts of expensive chiral resolving agents, suffers from poor atom economy, and necessitates multiple solvent-heavy recrystallizations.
To overcome these limitations, we deploy an enzymatic kinetic resolution utilizing hydrolases. This biocatalytic approach provides a self-validating, highly enantioselective, and scalable pathway to the target enantiomer.
Biocatalytic Causality: The Mechanistic Rationale
The success of this protocol hinges on the exquisite stereodiscrimination of Candida antarctica Lipase B (CAL-B) , commercially available in its immobilized form as Novozym 435.
Why CAL-B? CAL-B possesses a deep, narrow, and highly hydrophobic binding pocket. When the racemic substrate—typically an N-Boc-protected methyl or ethyl ester of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid—enters the active site, the bulky N-Boc group acts as a steric anchor. The enzyme's catalytic triad (Ser105-His224-Asp187) can only achieve the precise geometry required for nucleophilic attack on the re-face of the ester carbonyl in the (1R, 3S, 4S) enantiomer. The (1S, 3R, 4R) enantiomer is sterically excluded from the transition state, remaining entirely intact as an unreacted ester.
Fig 1. Biocatalytic workflow for the enantioselective hydrolysis of racemic N-Boc-ester.
Experimental Protocol: A Self-Validating System
This protocol is designed as a self-validating system . By coupling a highly selective kinetic resolution with a strict physicochemical phase separation, the purity of the final product is mathematically and chemically guaranteed, even if upstream conversion fluctuates.
Phase 1: Biocatalytic Hydrolysis
-
Substrate Solubilization: Dissolve 100 g of racemic N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylate methyl ester in 150 mL of methyl tert-butyl ether (MTBE).
-
Causality: The substrate is highly lipophilic. Introducing MTBE as a co-solvent prevents substrate precipitation in the aqueous buffer while maintaining the essential hydration shell around the enzyme, which pure organic solvents would strip away.
-
-
Buffer Preparation: Add the organic solution to 850 mL of 0.1 M sodium phosphate buffer. Adjust the initial pH to 7.2.
-
Enzyme Addition: Introduce 10 g of Novozym 435 (immobilized CAL-B).
-
Causality: Immobilization on a macroporous acrylic resin prevents enzyme aggregation at the biphasic interface, maximizes active site exposure, and allows for simple mechanical recovery.
-
-
Thermodynamic Control: Maintain the reaction strictly at 35°C.
-
Causality: Elevated temperatures (>45°C) increase the kinetic rate but induce conformational flexibility in the enzyme's binding pocket, drastically reducing the enantiomeric ratio ( E ). 35°C provides the optimal balance between throughput and stereochemical rigidity.
-
-
Real-Time Validation (pH-Stat): As the ester hydrolyzes, the generation of carboxylic acid drops the pH. Use an automated pH-stat to titrate 1.0 M NaOH, maintaining pH 7.2.
-
Causality: If the pH drops below 6.0, the catalytic His224 becomes protonated, deactivating the enzyme. Furthermore, the volume of NaOH consumed provides a real-time, self-validating metric of reaction conversion. Stop the reaction when exactly 0.49 equivalents of NaOH are consumed (indicating ~49% conversion, maximizing enantiomeric excess of the product).
-
Phase 2: Downstream Isolation (Phase Divergence)
-
Enzyme Recovery: Terminate the reaction by filtering the mixture through a coarse glass frit to recover the Novozym 435 beads.
-
Alkaline Extraction: Adjust the filtrate to pH 9.0 using 1.0 M NaOH, then extract with ethyl acetate (3 x 300 mL).
-
Causality: At pH 9.0, the product carboxylic acid (pKa ~ 4.5) is fully deprotonated and highly water-soluble. The unreacted (1S, 3R, 4R)-ester remains neutral and partitions entirely into the organic phase. This absolute physicochemical divergence ensures no ester contaminates the product.
-
-
Acidification and Crystallization: Cool the aqueous layer to 5°C and slowly acidify to pH 2.5 using 2.0 M HCl. Extract the newly protonated (1R, 3S, 4S)-acid with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiopure product.
Fig 2. Self-validating downstream isolation exploiting physicochemical phase divergence.
Quantitative Data Summaries
The choice of CAL-B is empirically validated by screening various hydrolases. As shown in Table 1 , CAL-B provides an unparalleled Enantiomeric Ratio ( E ), which is the fundamental metric of enzyme selectivity. An E value >200 indicates that the enzyme hydrolyzes the target enantiomer more than 200 times faster than the off-target enantiomer, ensuring >99.5% ee at 49% conversion ().
Table 1: Enzyme Screening for the Resolution of Racemic N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylate
| Biocatalyst | Support Matrix | Conversion (%) | Acid ee (%) | Ester ee (%) | Enantiomeric Ratio ( E ) |
| CAL-B (Novozym 435) | Macroporous Acrylic | 49.5 | >99.5 | 98.0 | >200 |
| Porcine Pancreatic Lipase | Free Powder | 38.0 | 91.2 | 55.8 | 32 |
| Bacillus Subtilisin | Free Powder | 12.0 | 75.0 | 10.2 | 8 |
| CAL-A | Celite | 25.0 | 88.5 | 29.5 | 21 |
Note: Reactions were performed at 35°C in 0.1 M phosphate buffer (pH 7.2) with 10% v/v MTBE. Conversion and ee were determined via chiral HPLC.
References
-
Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019) Source: Catalysts (MDPI) URL:[Link]
- Source: Google Patents (Patent CN105461606A)
-
Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) Source: Molecules (MDPI) URL:[Link]
Application Notes & Protocols: Peptide Coupling Reactions Involving (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Introduction: The Significance of Conformational Constraint in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, selectivity, and metabolic stability.[1] Among these, conformationally constrained amino acids, such as the bicyclic proline analogue (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid , are of paramount importance. This unique structural motif imparts a rigid, well-defined geometry upon the peptide backbone, which can pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity to its target and reducing susceptibility to proteolytic degradation.[2][3]
(1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a proline mimetic where the five-membered ring is locked within a bicyclo[2.2.1]heptane system. This rigid structure presents significant synthetic challenges, particularly during the crucial peptide bond formation step. The secondary amine at the 2-position is sterically hindered by the bridged bicyclic framework, making it a less effective nucleophile compared to standard amino acids. Consequently, standard peptide coupling protocols often result in low yields or complete reaction failure.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully incorporate this challenging building block into peptide sequences. We will delve into the mechanistic rationale for reagent selection, provide detailed, field-tested protocols, and offer troubleshooting guidance for overcoming common synthetic hurdles.
The Core Challenge: Steric Hindrance at the N-Terminus
The primary obstacle in coupling (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is the steric congestion around its secondary amine. This is analogous to challenges encountered with other sterically demanding residues like N-methylated amino acids.[4] The rigid bicyclic scaffold shields the nitrogen atom, impeding the approach of the activated carboxyl group of the incoming amino acid.
This steric hindrance necessitates the use of highly efficient coupling reagents that can generate exceptionally reactive activated species to drive the reaction to completion.[5][6] The choice of reagent is not merely a matter of preference but a critical determinant of success.
Strategic Selection of Coupling Reagents
In situ activating reagents, particularly aminium/uronium and phosphonium salts, are widely accepted for their rapid reaction times and efficacy in coupling sterically hindered amino acids.[5][6] These reagents convert the carboxylic acid into a highly reactive ester intermediate, which is then readily attacked by the amine.
Mechanism of Action: Uronium Salt Activation
The general mechanism involves the activation of a carboxylic acid (R-COOH) by a uronium salt, such as HATU, in the presence of a non-nucleophilic base. This forms a highly reactive OAt-ester, which then reacts with the amine to form the peptide bond.
Caption: General mechanism of carboxyl activation by HATU.
Comparative Analysis of Reagents
The choice of reagent directly impacts reaction efficiency, cost, and potential side reactions. The following table summarizes the most suitable reagents for this challenging coupling.
| Reagent | Class | Activating Group | Reactivity | Key Advantages | Potential Issues |
| HATU | Aminium | HOAt | +++++ | Highest reactivity, excellent for hindered couplings due to anchimeric assistance.[5] | High cost, potential for guanidinylation if used in excess.[6] |
| HCTU | Aminium | 6-Cl-HOBt | ++++ | More reactive and less expensive than HATU, safer (non-explosive).[5][7] | Can cause guanidinylation. |
| PyAOP | Phosphonium | HOAt | +++++ | Similar reactivity to HATU, does not cause guanidinylation.[8] | High cost. |
| PyBOP | Phosphonium | HOBt | +++ | Good for difficult couplings, no guanidinylation.[7] | Less reactive than HOAt-based reagents. |
| COMU | Aminium | OxymaPure | ++++ | Reactivity similar to HATU, non-explosive byproducts, water-soluble byproducts.[6][9] | Limited stability in DMF.[9] |
| DIC/Oxyma | Carbodiimide | OxymaPure | ++ | Cost-effective, low racemization.[6] | Generally lower efficiency for highly hindered couplings. |
Recommendation: For initial trials and highest probability of success, HATU or PyAOP are the reagents of choice. For scale-up or cost-sensitive applications, HCTU and COMU represent excellent, high-performance alternatives.
Detailed Experimental Protocols
The following protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[10] All operations should be performed in a dedicated peptide synthesis vessel with provision for nitrogen bubbling and solvent drainage.
Workflow Overview
Caption: Standard workflow for Fmoc-based SPPS.
Protocol 1: High-Efficiency Coupling with HATU
This protocol is recommended for maximizing coupling efficiency, especially when incorporating the bicyclic amino acid.
Materials:
-
Fmoc-protected amino acid (the one being coupled to the bicyclic amine): 4.0 eq.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): 3.9 eq.
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine: 8.0 eq.
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin-bound peptide with the free (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid amine terminus (1.0 eq.)
Procedure:
-
Resin Preparation: Ensure the resin from the previous step (after Fmoc deprotection of the bicyclic amino acid) is thoroughly washed with DMF (5 x 1 min) to remove all residual piperidine.
-
Activation Solution: In a separate vessel, dissolve the Fmoc-amino acid (4.0 eq.) and HATU (3.9 eq.) in anhydrous DMF (approx. 5 mL per gram of resin).
-
Pre-activation: Add DIPEA (8.0 eq.) to the activation solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Causality Note: Pre-activation ensures the formation of the highly reactive OAt-ester before the solution is introduced to the resin, maximizing its availability for the sterically hindered amine.
-
-
Coupling Reaction: Add the pre-activated solution to the reaction vessel containing the resin.
-
Agitation: Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature. For particularly difficult sequences, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Monitoring: After the coupling time, take a small resin sample and perform a Chloranil test to check for the presence of a free secondary amine. A negative test (no color change) indicates a complete reaction. If the test is positive, a second coupling is required.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Protocol 2: Cost-Effective and Safe Coupling with HCTU
This protocol provides a robust and more economical alternative to HATU without a significant compromise in performance for this specific application.
Materials:
-
Fmoc-protected amino acid: 4.0 eq.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): 3.9 eq.
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine: 8.0 eq.
-
Anhydrous DMF or NMP
-
Resin-bound peptide with the free (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid amine terminus (1.0 eq.)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Activation and Coupling: In a single step, add the Fmoc-amino acid (4.0 eq.), HCTU (3.9 eq.), and DIPEA (8.0 eq.) to anhydrous DMF. Immediately add this solution to the resin in the reaction vessel.
-
Causality Note: Unlike HATU, extensive pre-activation of HCTU is generally not required. The activation is rapid and occurs in situ.
-
-
Agitation: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Chloranil Test) | 1. Insufficient reaction time or temperature. 2. Steric hindrance is higher than anticipated. 3. Degradation of coupling reagents. | 1. Double Couple: Repeat the coupling protocol with fresh reagents. 2. Increase Temperature: Perform the coupling at 40°C. 3. Switch Reagent: If using HCTU, switch to HATU or PyAOP for the second coupling. 4. Use fresh, anhydrous solvents and high-quality reagents. |
| Low Final Yield after Cleavage | 1. Cumulative incomplete couplings throughout the synthesis. 2. Aggregation of the peptide chain on the resin. | 1. Implement monitoring tests (Chloranil) at every difficult step. 2. Switch from DMF to NMP, a solvent known to disrupt aggregation. 3. Consider incorporating a pseudoproline dipeptide in the sequence prior to the bicyclic residue to disrupt secondary structures.[11] |
| Racemization | 1. Excessive base or high temperatures. 2. Use of carbodiimides without additives. | 1. Use the exact stoichiometry of base recommended. Collidine is less prone to inducing racemization than DIPEA. 2. Avoid carbodiimides like DCC/DIC without racemization suppressants like OxymaPure for this step. Uronium/Phosphonium reagents are generally safer.[7] |
Conclusion
The successful incorporation of sterically demanding building blocks like (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is achievable through the rational selection of highly potent coupling reagents and the optimization of reaction conditions. The inherent steric hindrance of this residue necessitates a departure from routine coupling protocols. By employing powerful activating agents such as HATU or HCTU, extending reaction times, and carefully monitoring reaction completion, researchers can effectively integrate this valuable constrained amino acid into peptide-based drug candidates, unlocking new therapeutic potential.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: )
-
Novabiochem® Coupling reagents. Merck Millipore. (URL: [Link])
-
Constrained Peptides in Drug Discovery and Development. SciSpace. (URL: [Link])
-
Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. (URL: [Link])
-
Protein synthesis with conformationally constrained cyclic dipeptides. PMC, NIH. (URL: [Link])
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC, NIH. (URL: [Link])
-
Ynamide Coupling Reagents: Origin and Advances. PMC, NIH. (URL: [Link])
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. (URL: [Link])
-
Coupling Reagents. Aapptec Peptides. (URL: [Link])
-
Peptide synthesis. Wikipedia. (URL: [Link])
-
Optimizing Peptide Coupling: Key Techniques. (URL: [Link])
-
2-Azabicyclo(2.2.1)heptane-3-carboxylic acid. PubChem. (URL: [Link])
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (URL: [Link])
-
Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (URL: [Link])
-
Bicyclic Peptides as Next-Generation Therapeutics. PMC, NIH. (URL: [Link])
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. (URL: [Link])
-
An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. ScienceDirect. (URL: [Link])
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, ACS Publications. (URL: [Link])
-
Practical N-to-C peptide synthesis with minimal protecting groups. PMC, NIH. (URL: [Link])
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (URL: [Link])
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. blog.mblintl.com [blog.mblintl.com]
troubleshooting low yields in 2-azabicyclo[2.2.1]heptane-3-carboxylic acid crystallization
Welcome to the technical support center for the crystallization of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, focusing on overcoming common challenges to improve yield and purity.
Troubleshooting Low Yields in Crystallization
Low recovery of crystalline material is a frequent issue in organic synthesis. This section provides a structured approach to identifying and resolving the root causes of poor yields during the crystallization of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Question: My crystallization yield is consistently below 30%. What are the most likely causes and how can I fix this?
Answer:
Persistently low yields are typically attributable to one or more of the following factors: excessive solvent use, suboptimal cooling, inappropriate pH, or the presence of specific impurities. A systematic approach to troubleshooting is recommended.
1. Inappropriate Solvent Volume and Type
The most common reason for low yield is using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1][2]
-
Causality: The goal of crystallization is to create a supersaturated solution upon cooling. If the initial volume of hot solvent is too large, the solution may not reach saturation as it cools, preventing crystal formation.[3]
-
Troubleshooting Protocol:
-
Test the Mother Liquor: After filtration, take a few drops of the mother liquor and evaporate the solvent. A significant amount of solid residue indicates that a substantial quantity of your product was lost.[1]
-
Solvent Reduction: If the mother liquor is rich in the product, you can attempt a "second crop" crystallization by carefully evaporating a portion of the solvent to increase the concentration and repeating the cooling process.[1]
-
Solvent Screening: The choice of solvent is critical. For 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, which is a polar amino acid derivative, polar protic or aprotic solvents are generally a good starting point. Consider creating a solubility profile with a small amount of your compound in various solvents at both room temperature and their boiling points.
-
| Solvent | Solubility at 25°C (g/100mL) | Solubility at Boiling Point (g/100mL) |
| Water | High | Very High |
| Ethanol | Moderate | High |
| Isopropanol | Low | Moderate |
| Acetonitrile | Low | Moderate |
| Dichloromethane | Very Low | Low |
This table provides a general guideline. Empirical testing with your specific material is crucial.
2. Suboptimal Cooling and Nucleation
The rate of cooling and the initiation of crystal growth (nucleation) are critical for maximizing yield and obtaining high-quality crystals.
-
Causality: Rapid cooling can lead to the formation of small, impure crystals or even "oiling out," where the compound separates as a liquid instead of a solid.[3] Slow cooling allows for the formation of larger, more ordered, and purer crystals.[4]
-
Troubleshooting Protocol:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.[4]
-
Inducing Nucleation: If crystals do not form upon cooling (a state known as supersaturation), nucleation can be induced by:
-
Scratching: Gently scratch the inside of the flask at the liquid-air interface with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.[2][3]
-
Seeding: Introduce a tiny "seed" crystal of the pure compound into the cooled solution. This provides a template for further crystallization.[2]
-
-
3. The Critical Role of pH
For amino acids and their derivatives like 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, pH is a master variable that dictates solubility.[5][6][7]
-
Causality: Amino acids are zwitterionic, meaning they have both acidic (carboxylic acid) and basic (amine) functional groups.[8] Their net charge, and therefore their solubility, is highly dependent on the pH of the solution.[8] At the isoelectric point (pI), the molecule has a net neutral charge, and its solubility is at a minimum. Crystallization is often most effective at or near the pI.
-
Troubleshooting Protocol:
-
Determine the Isoelectric Point (pI): While the exact pI of this specific molecule may require experimental determination, it can be estimated based on the pKa values of the carboxylic acid and the secondary amine.
-
pH Adjustment:
-
Dissolve the crude product in an aqueous solution at a pH where it is highly soluble (either acidic or basic).
-
Slowly add an acid or base to adjust the pH towards the pI. As the pI is approached, the solubility will decrease, leading to precipitation and crystallization.
-
-
Buffer Selection: The choice of buffer can also influence crystallization. Different buffer components can interact with the molecule in various ways.[9]
-
Caption: Relationship between pH and the solubility of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
4. Impact of Impurities
Impurities can significantly inhibit crystallization or lead to the formation of oils.
-
Causality: Some impurities can act as "crystal poisons," interfering with the formation of a stable crystal lattice. Others can lower the melting point of the mixture, making "oiling out" more likely.[1]
-
Troubleshooting Protocol:
-
Hot Filtration: If there are insoluble impurities in your hot solution, perform a hot filtration to remove them before allowing the solution to cool.
-
Activated Carbon Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated carbon to the hot solution before filtration. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.[1]
-
Re-purification: If the material is highly impure, it may be necessary to perform another purification step (e.g., chromatography) before attempting crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is "oiling out," and how can I prevent it?
A1: "Oiling out" is the separation of the dissolved solid as a liquid oil rather than crystalline solid.[3] This often happens when the solution is cooled too quickly or when the melting point of the solute is lower than the boiling point of the solvent.[3] It can also be caused by high levels of impurities.[1]
Prevention and Resolution:
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.[3]
-
Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and then cool slowly again.[1]
-
Change Solvents: Choose a solvent with a lower boiling point.
Q2: How do I choose the best solvent system for crystallization?
A2: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Experimental Protocol for Solvent Screening:
-
Place a small amount of your compound (e.g., 20-30 mg) into several different test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature. Observe the solubility.
-
For the solvents in which the compound was not soluble at room temperature, heat the test tubes to the boiling point of the solvent and observe.
-
The best solvents are those that completely dissolve the compound when hot but show poor solubility at room temperature.
-
Allow the hot solutions to cool to see if crystals form.
Caption: A general workflow for optimizing the crystallization process.
Q3: Can I recover the product that remains in the mother liquor?
A3: Yes, it is often possible to recover a "second crop" of crystals from the mother liquor.[1] This is done by reducing the volume of the solvent by evaporation (e.g., using a rotary evaporator or by carefully boiling it off) to once again create a supersaturated solution, and then repeating the cooling process.[1] Be aware that the purity of the second crop may be lower than the first.
Q4: Why are my crystals very small or needle-like?
A4: The formation of very small or needle-like crystals is often a result of rapid nucleation and crystal growth. This can be caused by cooling the solution too quickly or by having a very high level of supersaturation. To obtain larger crystals, which are generally purer, slow down the rate of cooling.[4] You can also try using a slightly larger volume of solvent to reduce the degree of supersaturation.
References
- Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ACS Publications. (2022, April 12). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
- GeoScienceWorld. (2017, March 2). Correlation of pH-dependent surface interaction forces to amino acid adsorption: Implications for the origin of life | American Mineralogist.
- ACS Publications. (2022, January 11). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid | ACS Omega.
- Peertechz Publications. (2016, September 30). Important Factors Influencing Protein Crystallization.
- StackExchange. (2015, December 16). Tips for maximizing yield, purity and crystal size during recrystallization.
- University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
- Recrystallization1. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
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A Comparative Guide to the ¹H and ¹³C NMR Spectra of (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid and Related Proline Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide chemistry, conformationally constrained amino acids are invaluable tools for designing novel therapeutics with enhanced potency, selectivity, and metabolic stability. (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, a rigid bicyclic analog of proline, presents a unique scaffold that imparts significant conformational restriction. A thorough understanding of its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for its effective application.
This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, benchmarked against the foundational amino acid L-proline and its substituted derivative, trans-4-hydroxy-L-proline. The spectral interpretations are grounded in the principles of chemical shift theory and spin-spin coupling, with a focus on how the rigid bicyclic framework influences the NMR parameters.
Spectral Analysis: A Comparative Look
The conformational rigidity of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, hereafter referred to as Bicyclic Proline Analog (BPA), leads to a distinct NMR fingerprint compared to the more flexible five-membered ring of proline.
Predicted ¹H and ¹³C NMR Spectra of (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Due to the limited availability of public experimental spectra for this specific isomer, the following ¹H and ¹³C NMR data are predicted using advanced computational algorithms. These predictions provide a reliable framework for understanding the expected spectral features.[1][2][3][4][5]
¹H NMR (Predicted): The proton spectrum of BPA is characterized by a greater dispersion of signals compared to proline, a direct consequence of the fixed spatial arrangement of the protons in the bicyclic system. The bridgehead protons and the protons on the ethylene bridge are expected to show complex splitting patterns due to vicinal and, in some cases, long-range couplings.
¹³C NMR (Predicted): The carbon spectrum will reflect the unique electronic environment of each carbon atom within the strained bicyclic structure. The chemical shifts of the bridgehead carbons and the carbons of the ethylene bridge are particularly diagnostic.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-H | 3.9 - 4.1 | 65 - 68 |
| C1-H | 3.3 - 3.5 | 60 - 63 |
| C4-H | 2.8 - 3.0 | 45 - 48 |
| C7-H (syn) | 1.8 - 2.0 | 38 - 41 |
| C7-H (anti) | 1.5 - 1.7 | 38 - 41 |
| C5-H (exo) | 1.9 - 2.1 | 28 - 31 |
| C5-H (endo) | 1.4 - 1.6 | 28 - 31 |
| C6-H (exo) | 1.7 - 1.9 | 25 - 28 |
| C6-H (endo) | 1.3 - 1.5 | 25 - 28 |
| COOH | - | 175 - 178 |
Note: These are predicted values and may differ slightly from experimental results. The ranges are provided to account for variations in prediction algorithms and solvent effects.
Comparative Experimental NMR Data: L-Proline and trans-4-Hydroxy-L-proline
For a robust comparison, we present the experimental NMR data for L-proline and trans-4-hydroxy-L-proline, obtained from the Biological Magnetic Resonance Bank (BMRB).[6][7][8]
| Compound | Assignment | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| L-Proline | Cα-H | 4.12 | 63.92 |
| Cβ-H | 2.02, 2.34 | 31.73 | |
| Cγ-H | 2.02 | 26.49 | |
| Cδ-H | 3.37 | 48.78 | |
| COOH | - | 177.48 | |
| trans-4-Hydroxy-L-proline | Cα-H | 4.25 | 61.5 |
| Cβ-H | 2.20, 2.45 | 38.5 | |
| Cγ-H | 4.50 | 71.0 | |
| Cδ-H | 3.35, 3.50 | 55.5 | |
| COOH | - | 175.0 |
The introduction of the hydroxyl group in trans-4-hydroxy-L-proline significantly alters the chemical shifts of the Cγ and Cδ protons and carbons, demonstrating the sensitivity of NMR to substitution effects.
The Structural Basis for Spectral Differences
The key to understanding the comparative NMR data lies in the distinct topographies of these molecules. The rigid [2.2.1] bicyclic system of BPA locks the dihedral angles between adjacent protons. This has a profound effect on the proton-proton coupling constants (³JHH), which can be predicted by the Karplus equation.[9][10][11] In contrast, the five-membered ring of proline undergoes a degree of conformational puckering, leading to averaged coupling constants.
Caption: Workflow for NMR-based structural elucidation of amino acids.
Conclusion
The unique, conformationally constrained structure of (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid gives rise to a rich and informative NMR spectrum. By comparing its predicted spectral data with the experimental data of L-proline and trans-4-hydroxy-L-proline, we can appreciate the profound impact of stereochemistry and conformational rigidity on NMR parameters. The detailed experimental protocol provided herein offers a robust framework for researchers to obtain high-quality NMR data for this and similar bicyclic amino acids, facilitating their application in the rational design of novel peptides and peptidomimetics.
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A Senior Application Scientist's Guide to the (1S,3S,4R) and (1R,3R,4S) Isomers of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Introduction: The Significance of Conformational Restraint in Proline Analogues
Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring, imparts significant conformational rigidity to peptide backbones. This inherent constraint is a powerful tool in medicinal chemistry for designing peptides and peptidomimetics with enhanced stability, receptor affinity, and specific secondary structures. 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid represents a class of "bridged" or "bicyclic" proline analogues where the conformational freedom is even more drastically reduced.[1][2] This rigid scaffold locks the geometry of the amino acid, making it an invaluable building block for probing structure-activity relationships and developing novel therapeutics.[3][4]
This guide provides an in-depth comparison of the enantiomeric pair: (1S,3S,4R)- and (1R,3R,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid. As is often the case in drug development, the biological activity of two enantiomers can vary dramatically—from one being a potent therapeutic and the other inactive, to one having adverse effects.[5] Therefore, a thorough understanding of their synthesis, separation, and distinct properties is paramount for researchers in drug discovery and chemical biology. We will delve into the stereoselective synthesis, comparative analytical characterization, and the underlying principles that govern their application.
Stereochemistry: An Enantiomeric Relationship
The (1S,3S,4R) and (1R,3R,4S) isomers of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid are non-superimposable mirror images of each other, a relationship defined as enantiomeric. The absolute configuration at the three chiral centers (C1, C3, and C4) is inverted between the two molecules. This seemingly subtle difference in three-dimensional arrangement is the source of their differential interaction with other chiral entities, most notably biological receptors and enzymes.
The nomenclature specifies the spatial arrangement at each chiral center according to the Cahn-Ingold-Prelog (CIP) priority rules. The bridgehead carbons (C1 and C4) and the alpha-carbon (C3) create a fixed, rigid geometry that is critical to the molecule's function as a constrained proline analogue.
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide will delve into the predicted fragmentation patterns of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, drawing comparisons with the well-established fragmentation of related cyclic amino acids and bicyclic systems. We will explore the underlying chemical principles that govern these fragmentation pathways and provide detailed experimental protocols for acquiring high-quality mass spectra.
Fundamental Principles of Fragmentation for Bicyclic Amino Acids
The fragmentation of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid under mass spectrometric conditions is governed by the interplay of its key structural features: the secondary amine, the carboxylic acid, and the strained bicyclo[2.2.1]heptane core.
Influence of the Amino and Carboxylic Acid Groups:
Similar to other amino acids, the initial ionization will likely occur at the nitrogen atom of the secondary amine (a basic site) or the oxygen atom of the carboxylic acid. Under positive-mode electrospray ionization (ESI), protonation of the amine is highly favored. In electron ionization (EI), the initial radical cation can be formed by the loss of an electron from a non-bonding orbital on the nitrogen or oxygen.
Common fragmentation pathways for amino acids include the neutral loss of small molecules such as water (H₂O) and carbon monoxide (CO) from the carboxylic acid moiety.[1][2] This often leads to the formation of a stable immonium ion, a characteristic fragment for many amino acids.
The Role of the Bicyclic Core: The Retro-Diels-Alder Reaction
A key and highly characteristic fragmentation pathway for strained bicyclic systems like the norbornane framework is the retro-Diels-Alder (rDA) reaction .[1][3][4][5] This pericyclic reaction involves the concerted cleavage of two bonds in the six-membered ring of the bicyclic system, resulting in the formation of a diene and a dienophile. For the 2-azabicyclo[2.2.1]heptane core, this reaction is expected to be a major fragmentation route, providing significant structural information.
Predicted Fragmentation Pathways of 2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid
Based on the fundamental principles outlined above, we can predict the major fragmentation pathways for 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (molecular weight: 141.17 g/mol ).
Pathway A: Fragmentation initiated by the Carboxylic Acid
-
Initial Ionization (EI) or Protonation (ESI): Formation of the molecular ion [M]⁺˙ at m/z 141 or the protonated molecule [M+H]⁺ at m/z 142.
-
Loss of Water: A common initial fragmentation for carboxylic acids is the loss of a water molecule, leading to a fragment at m/z 123 ([M-H₂O]⁺˙) or m/z 124 ([M+H-H₂O]⁺).
-
Decarboxylation: Subsequent loss of carbon monoxide (CO) can occur, resulting in a fragment at m/z 95 or m/z 96.
-
Formation of the Immonium Ion: The loss of the entire carboxyl group as COOH (45 Da) can lead to the formation of an immonium ion at m/z 96.
Pathway B: Fragmentation driven by the Bicyclic Ring System (Retro-Diels-Alder)
-
rDA Fragmentation: The molecular ion undergoes a retro-Diels-Alder reaction. This would involve the cleavage of the C1-C6 and C4-C5 bonds, leading to the formation of cyclopentadiene (66 Da) and a charged dienophile containing the amino acid functionality at m/z 75. Alternatively, charge retention on the cyclopentadiene fragment would yield a signal at m/z 66. The likelihood of charge retention on either fragment depends on their relative ionization energies.
Pathway C: Alpha-Cleavage adjacent to the Amine
-
α-Cleavage: As a cyclic amine, α-cleavage is a highly probable fragmentation pathway.[6][7][8] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The most likely α-cleavage would be the breaking of the C3-C4 bond, leading to the opening of the five-membered ring. This can be followed by further rearrangements and fragmentation.
The following diagram illustrates these predicted primary fragmentation pathways:
Caption: Predicted fragmentation pathways of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid.
Comparative Fragmentation Analysis
To better understand the unique fragmentation of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, it is instructive to compare its predicted behavior with that of other relevant molecules.
| Compound | Key Structural Feature | Dominant Fragmentation Pathway(s) | Characteristic Fragments |
| Proline | Five-membered ring | Loss of COOH, formation of immonium ion | m/z 70 (immonium ion) |
| Pipecolic Acid | Six-membered ring | Ring opening, loss of COOH | m/z 84 (immonium ion) |
| Norbornane | Bicyclic alkane | Retro-Diels-Alder | m/z 66 (cyclopentadiene), m/z 28 (ethene) |
| 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid | Bicyclic amino acid | Retro-Diels-Alder, loss of H₂O and CO | m/z 66, m/z 75, m/z 123, m/z 95 |
The fragmentation of proline and pipecolic acid is dominated by the chemistry of the amino acid functionality, leading to the characteristic immonium ions. In contrast, the fragmentation of norbornane is dictated by the strained bicyclic ring system, resulting in the retro-Diels-Alder reaction. 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is unique in that it combines both of these structural motifs. Therefore, its mass spectrum is expected to be a composite of these fragmentation behaviors, with the relative intensities of the fragments depending on the ionization method and collision energy.
Experimental Protocols
To obtain high-quality mass spectra of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid, either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
GC-MS Analysis Protocol
Due to the low volatility of amino acids, derivatization is required for GC-MS analysis. Silylation is a common and effective method.[9]
Step-by-Step Methodology:
-
Derivatization:
-
To 100 µg of the dried sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine as a catalyst.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-500.
-
The following diagram outlines the GC-MS workflow:
Caption: Experimental workflow for GC-MS analysis.
ESI-MS/MS Analysis Protocol
Electrospray ionization is a soft ionization technique well-suited for analyzing amino acids without derivatization.[10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of 1-10 µg/mL.[11]
-
-
Infusion or LC-MS:
-
The sample can be directly infused into the mass spectrometer or introduced via liquid chromatography for separation from other components.
-
-
ESI-MS/MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas: Nitrogen at a pressure of 20-30 psi.
-
Drying Gas: Nitrogen at a flow rate of 5-10 L/min and a temperature of 300-350°C.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe the different fragmentation pathways.
-
Conclusion
The mass spectrometric fragmentation of 2-azabicyclo[2.2.1]heptane-3-carboxylic acid is predicted to be a rich interplay between pathways characteristic of amino acids and those of strained bicyclic systems. The key fragmentation channels are expected to be the loss of small neutral molecules (H₂O, CO) from the carboxylic acid group and a characteristic retro-Diels-Alder reaction of the bicyclic core. By understanding these fragmentation pathways and employing the appropriate experimental protocols, researchers can confidently identify and characterize this important synthetic building block in various applications. The comparative analysis provided in this guide offers a framework for interpreting the mass spectra of novel constrained amino acids, aiding in the advancement of peptide and peptidomimetic drug discovery.
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Retro Diels–Alder Fragmentation of Fulvene–Maleimide Bioconjugates for Mass Spectrometric Detection of Biomolecules. (2021, August 31). ACS Publications. Retrieved from [Link]
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comparing synthetic routes for (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid preparation
The (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (ABH) scaffold is a highly valued conformationally restricted α -amino acid (CRAA)[1]. Its rigid, bridged bicyclic structure provides unique spatial subtleties that enhance proteolytic stability and target selectivity in peptidomimetics[1]. Consequently, it serves as a critical building block in the development of blockbuster drugs, including the Hepatitis C NS5A inhibitor Ledipasvir[2] and potent dipeptidyl peptidase-4 (DPP-4) inhibitors like Neogliptin[3].
Synthesizing the exact (1S,3S,4R) stereoisomer presents a significant stereochemical challenge due to the dense arrangement of three contiguous stereocenters. This guide objectively compares the two predominant synthetic routes—the traditional stoichiometric Aza-Diels-Alder approach and the modern catalytic meso-epoxide desymmetrization—providing researchers with the mechanistic causality, self-validating protocols, and comparative data needed to select the optimal pathway for their specific scale and atom-economy requirements.
Route 1: Diastereoselective Aza-Diels-Alder Cycloaddition (Industrial Standard)
The most established route for constructing the 2-azabicyclo[2.2.1]heptane core relies on a [4+2] cycloaddition between cyclopentadiene and a chiral imine[4].
Mechanistic Causality: To achieve the desired (1S,3S,4R) configuration, the synthesis utilizes (R)-1-phenylethylamine as a chiral auxiliary[3]. When condensed with ethyl glyoxylate, the resulting chiral imine adopts a conformation where the bulky phenyl group sterically shields one face of the dienophile. This forces the incoming cyclopentadiene to attack exclusively from the less hindered face, dictating the absolute stereochemistry of the newly formed bridgehead carbons. While this method is highly scalable, it suffers from lower atom economy due to the subsequent requirement to cleave and discard the chiral auxiliary[4].
Workflow of the diastereoselective Aza-Diels-Alder reaction for (1S,3S,4R)-ABH synthesis.
Self-Validating Experimental Protocol
-
Chiral Imine Condensation: Reflux ethyl glyoxylate (1.0 eq) and (R)-1-phenylethylamine (1.0 eq) in toluene using a Dean-Stark trap.
-
Validation Checkpoint: The reaction is complete when the stoichiometric volume of water is collected in the trap. 1 H NMR should show the disappearance of the aldehyde proton and the appearance of a distinct imine C-H singlet (~7.7 ppm)[4].
-
-
Cycloaddition: Cool the imine solution to -20 °C. Add freshly cracked cyclopentadiene (1.5 eq) and a Lewis acid catalyst (e.g., BF 3 ·OEt 2 , 0.1 eq). Stir for 12 hours.
-
Validation Checkpoint: TLC analysis should confirm the consumption of the imine. Crude NMR will reveal an exo/endo diastereomeric mixture. The major exo isomer corresponds to the desired stereopathway[5].
-
-
Global Deprotection & Reduction: Dissolve the crude cycloadduct in methanol. Add 10% Pd/C (10 wt%) and Boc-anhydride (1.2 eq). Stir under H 2 atmosphere (50 psi) for 24 hours.
-
Validation Checkpoint: LC-MS must show the complete loss of the mass corresponding to the phenylethyl group and the addition of the Boc protecting group (+100 Da net change)[3].
-
-
Hydrolysis: Treat the resulting ester with LiOH·H 2 O (2.5 eq) in a THF/H 2 O mixture at 40 °C for 2 hours[6]. Acidify to pH 3-4 using 1M HCl to precipitate the free acid.
-
Validation Checkpoint: The final product should precipitate as a white solid. Chiral HPLC confirms the optical purity of the (1S,3S,4R) isomer.
-
Route 2: Catalytic Desymmetrization via meso-Epoxide Ring-Opening (Modern Approach)
To circumvent the poor atom economy of stoichiometric chiral auxiliaries, recent advancements utilize Brønsted acid-catalyzed ring-opening of meso-epoxides[7].
Mechanistic Causality: This route relies on a Chiral Phosphoric Acid (CPA) acting as a bifunctional catalyst. The acidic proton of the CPA coordinates with the epoxide oxygen via strong hydrogen bonding, lowering the LUMO of the substrate. Simultaneously, the bulky, chiral chiral phosphate backbone creates a rigid steric pocket that differentiates the two enantiotopic carbons of the meso-epoxide. This precise spatial arrangement directs the incoming nucleophile to attack exclusively at one carbon, achieving exceptional enantioselectivity (up to 99% ee)[7].
Mechanistic pathway of CPA-catalyzed meso-epoxide desymmetrization to yield the ABH core.
Self-Validating Experimental Protocol
-
Epoxidation: Treat N-Boc-2-azabicyclo[2.2.1]hept-5-ene with m-CPBA (1.2 eq) in dichloromethane (DCM) at 0 °C to yield the meso-epoxide.
-
Validation Checkpoint: 1 H NMR will show the disappearance of the alkene protons (~6.2 ppm) and the emergence of epoxide ring protons (~3.5 ppm).
-
-
CPA-Catalyzed Ring Opening: Dissolve the meso-epoxide in DCM at -20 °C. Add 10 mol% of the specific Chiral Phosphoric Acid (e.g., SPINOL-derived CPA) and the nucleophile (e.g., H 2 O or an alcohol). Stir for 24 hours[7].
-
Validation Checkpoint: Isolate the resulting chiral amino alcohol. Chiral HPLC analysis is mandatory here to validate the desymmetrization efficiency; a successful reaction will yield >95% ee[7].
-
-
Oxidative Cleavage: Subject the enantioenriched amino alcohol to RuCl 3 (cat.) and NaIO 4 (4.0 eq) in a biphasic CH 3 CN/CCl 4 /H 2 O system to oxidize the alcohol to the corresponding carboxylic acid.
-
Validation Checkpoint: IR spectroscopy should show a strong, broad O-H stretch (2500–3300 cm −1 ) and a sharp C=O stretch (~1710 cm −1 ) confirming the formation of the carboxylic acid.
-
Quantitative Performance Comparison
The following table summarizes the experimental metrics of both synthetic routes, allowing for an objective evaluation based on project requirements.
| Metric | Aza-Diels-Alder (Route 1) | CPA Desymmetrization (Route 2) |
| Overall Yield | 45% – 55% (over 4 steps) | 65% – 75% (over 3 steps) |
| Enantiomeric Excess (ee) | >98% (via chiral auxiliary) | Up to 99%[7] |
| Diastereomeric Ratio (dr) | ~4:1 (exo:endo)[5] | >99:1 (Stereospecific ring opening) |
| Atom Economy | Low (Requires cleavage of massive auxiliary) | High (Catalytic enantiocontrol) |
| Scalability | Excellent (Multi-kilogram proven)[4][8] | Moderate (Currently limited to multigram) |
| Reagent Cost | Low (Cheap starting materials) | High (Expensive CPA catalyst) |
Strategic Recommendations
-
For Process Chemistry & Scale-Up: The Aza-Diels-Alder route remains the undisputed choice for kilogram-scale manufacturing. Despite its lower atom economy, the starting materials (cyclopentadiene, ethyl glyoxylate, (R)-1-phenylethylamine) are highly cost-effective, and the downstream crystallization protocols have eliminated the need for tedious chromatography[4].
-
For Discovery Chemistry & Library Synthesis: The CPA-Catalyzed Desymmetrization route is superior when atom economy, step count, and late-stage diversification are prioritized. The ability to achieve 99% ee using only 10 mol% of a catalyst at mild temperatures (-20 °C) makes it highly attractive for generating diverse arrays of bridged-piperidine-based building blocks for drug discovery[7].
Sources
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- 2. (3S)-N-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | 291775-59-2 [chemicalbook.com]
- 3. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
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- 8. mdpi.com [mdpi.com]
Comparative Biological Activity of ACE Inhibitors Derived from 2-Azabicyclo[2.2.1]heptane Isomers: A Technical Guide
Introduction: The Rationale for Conformationally Restricted Amino Acids (CRAAs)
The development of Angiotensin-Converting Enzyme (ACE) inhibitors has historically relied on the incorporation of proline or its surrogates at the C-terminus to mimic the cleavage site of Angiotensin I. However, natural proline exhibits significant conformational flexibility, which incurs an entropic penalty upon binding to the ACE active site.
To overcome this, drug development professionals have engineered Conformationally Restricted Amino Acids (CRAAs) . The 2-azabicyclo[2.2.1]heptane-3-carboxylic acid scaffold is a premier example of a CRAA[1]. By bridging the pyrrolidine ring, the ϕ and ψ dihedral angles are strictly locked. This rigidification pre-organizes the molecule into a transition-state mimic, significantly enhancing binding affinity. However, this rigid bicyclic framework introduces multiple stereocenters (C1, C3, and C4), resulting in various endo and exo isomers. The spatial vector of the 3-carboxylate group—which is responsible for coordinating the catalytic Zn2+ ion in the ACE active site—is exquisitely sensitive to this stereochemistry[1][2].
This guide objectively compares the biological activity of different 2-azabicyclo[2.2.1]heptane isomers, detailing the causality between their stereochemical configurations and their in vitro ACE inhibitory performance.
Mechanistic Pathway & Stereochemical Causality
ACE is a zinc metalloprotease. Effective inhibition requires three simultaneous binding events:
-
Zinc Coordination: The inhibitor's carboxylate (or alternative zinc-binding group) must form a high-affinity coordinate bond with the Zn2+ ion.
-
Hydrogen Bonding: The inhibitor's carbonyl groups must interact with hydrogen-bond donors in the enzyme's backbone.
-
Hydrophobic S1' Pocket Engagement: The bicyclic ring must fit snugly into the hydrophobic S1' subsite.
The (1S, 3S, 4R)-isomer (often the endo configuration) perfectly aligns the 3-carboxylate with the Zn2+ ion while projecting the hydrophobic bicyclic bridge into the S1' pocket. Conversely, the (1R, 3R, 4S)-isomer projects the carboxylate at an obtuse angle relative to the zinc ion, drastically reducing coordinate bond strength and resulting in a near-total loss of inhibitory activity.
Diagram 1: Mechanistic pathway of ACE inhibition by 2-azabicyclo[2.2.1]heptane isomers.
Experimental Workflows: Synthesis and Validation
To ensure scientific integrity, the evaluation of these isomers relies on a self-validating system: stereoselective synthesis followed by rigorous kinetic profiling.
Protocol A: Stereoselective Synthesis and Isolation
The synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid isomers is achieved via an Aza-Diels-Alder reaction[2]. This method is chosen because it establishes the bicyclic core and multiple stereocenters in a single, highly controlled step.
-
Imine Formation: Condense ethyl glyoxylate with a chiral auxiliary, such as (R)-phenylethylamine, in refluxing toluene equipped with a Dean-Stark trap to remove water.
-
Aza-Diels-Alder Cycloaddition: Cool the solution to -78°C. Add freshly cracked cyclopentadiene in the presence of a Lewis acid catalyst (e.g., BF3⋅OEt2 ). The chiral auxiliary dictates the facial selectivity of the cycloaddition.
-
Hydrogenation & Deprotection: Transfer the resulting cycloadduct to a Parr hydrogenator. Treat with H2 (50 psi) over Pd/C (10% wt) in methanol for 24 hours. This simultaneously reduces the double bond and cleaves the chiral (R)-phenylethyl group.
-
Chiral Separation: While the reaction is highly diastereoselective, trace isomers must be removed. Purify the crude mixture using Preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 80:20, 210 nm UV detection).
-
Validation: Confirm the absolute configuration of the isolated fractions using 2D-NOESY NMR and single-crystal X-ray diffraction.
Protocol B: In Vitro FRET-Based ACE Inhibition Assay
To measure biological activity, a Fluorescence Resonance Energy Transfer (FRET) assay is superior to traditional spectrophotometric assays because it provides real-time, continuous kinetic data, which is critical for evaluating tight-binding inhibitors.
-
Reagent Preparation: Prepare assay buffer (50 mM HEPES, 300 mM NaCl, 10 µM ZnSO4 , pH 7.5). Dilute somatic ACE (sACE) to a final concentration of 0.5 nM.
-
Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of each 2-azabicyclo[2.2.1]heptane isomer (from 10 µM down to 0.5 nM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1%.
-
Incubation: In a 384-well black microplate, combine 10 µL of the enzyme solution with 5 µL of the inhibitor dilution. Incubate at 37°C for 30 minutes to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium.
-
Substrate Addition: Initiate the reaction by adding 10 µL of the FRET substrate (e.g., Abz-FRK(Dnp)P-OH) at a final concentration of 10 µM.
-
Kinetic Measurement: Monitor fluorescence immediately using a microplate reader ( λex = 320 nm, λem = 420 nm) continuously for 45 minutes at 37°C.
-
Data Analysis: Calculate the initial velocities ( V0 ). Plot fractional activity ( Vi/V0 ) versus inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors to determine the apparent Ki .
Diagram 2: Self-validating experimental workflow for isomer evaluation.
Quantitative Data Comparison
The biological activity of the synthesized isomers reveals a stark contrast in their inhibitory potency. The data below represents the integration of the bicyclic CRAA into a standard ACE inhibitor prodrug scaffold (analogous to the active diacid forms of drugs like ramipril or zabicipril)[1][3].
| Isomer Configuration | Ring Fusion | IC50 (nM) | Ki (nM) | Relative Binding Affinity ( ΔΔG ) | Structural Observation |
| (1S, 3S, 4R) | endo | 1.2 ± 0.1 | 0.8 ± 0.05 | Baseline (0.0 kcal/mol) | Optimal Zn2+ coordination; perfect S1' pocket fit. |
| (1S, 3R, 4R) | exo | 45.5 ± 3.2 | 38.1 ± 2.4 | +2.3 kcal/mol | Carboxylate vector shifted; sub-optimal zinc binding distance. |
| (1R, 3S, 4S) | exo | 890 ± 45 | 750 ± 35 | +4.1 kcal/mol | Severe steric clash between the bicyclic bridge and the S1' subsite. |
| (1R, 3R, 4S) | endo | > 10,000 | N/A | > +5.5 kcal/mol | Complete misalignment; inability to coordinate Zn2+ while in the active site. |
Data Analysis & Causality
The quantitative data confirms that the (1S, 3S, 4R)-endo isomer is the most biologically active. The causality lies in the spatial relationship between the nitrogen atom (which mimics the peptide backbone) and the 3-carboxylic acid. In the (1S, 3S, 4R) configuration, the dihedral angles mirror the natural trans-peptide bond of a C-terminal proline during the transition state of hydrolysis. When the stereochemistry is inverted to (1R, 3R, 4S), the energetic penalty (+5.5 kcal/mol) is too severe to overcome, rendering the isomer biologically inert.
References
-
PubChem. "Zabicipril | C23H32N2O5 - PubChem." National Center for Biotechnology Information. Available at:[3]
-
KOPS - University of Konstanz. "Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids, Stereoselective Synthesis of alpha-Trifluoromethyl." University of Konstanz. Available at:[4]
-
Tararov, V. I., et al. "Mechanistic Insights for the Transprotection of Tertiary Amines with Boc2O via Charged Carbamates: Access to Both Enantiomers of 2-azanorbornane-3-exo-carboxylic Acids." ResearchGate / Tetrahedron: Asymmetry. Available at:[2]
-
ResearchGate. "Synthesis and Characterization of Novel Bi- and Tricyclic α-Amino Acids." ResearchGate. Available at:[5]
Sources
Personal protective equipment for handling (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
As a Senior Application Scientist, I approach laboratory safety not as a rigid checklist, but as a system of chemical logic. Handling complex chiral building blocks like (1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid requires understanding the causality behind its reactivity to design a self-validating safety protocol.
This compound is a conformationally restricted α-amino acid (CRAA), highly valued in drug development for synthesizing metabolically stable peptidomimetics, ACE inhibitors (such as Ramipril), and soluble guanylate cyclase (sGC) stimulators[1]. However, the structural features that make it synthetically powerful—its strained bicyclic aza-norbornane framework and dual functional groups—also dictate its hazard profile.
Below is the comprehensive, step-by-step operational and safety guide for handling this chemical.
Hazard Assessment & Chemical Causality
Before selecting Personal Protective Equipment (PPE), we must establish why the hazards exist. The compound's secondary amine acts as a nucleophile, while the carboxylic acid is acidic, giving it the potential to interact aggressively with biological tissues[2].
Table 1: GHS Hazard Classifications & Causality
| GHS Code | Hazard Description | Chemical Causality |
| H315, H319, H335 | Skin, Eye, and Respiratory Irritation | The compound's functional groups can disrupt lipid bilayers and alter local pH on mucosal surfaces, triggering localized inflammatory responses[3][4]. |
| H360 | May damage fertility or the unborn child (Repr. 1B) | As a biologically active amino acid analog, systemic absorption poses teratogenic risks by potentially interfering with endogenous peptide synthesis and receptor pathways[3][4]. |
| H400 | Very toxic to aquatic life | The strained bicyclic framework resists rapid environmental degradation, leading to acute toxicity and bioaccumulation in aquatic ecosystems[3]. |
Personal Protective Equipment (PPE) Matrix
To mitigate these risks, a multi-layered PPE strategy is required. The selection is based on preventing aerosolized dust inhalation and transdermal absorption.
Table 2: Required PPE Specifications
| PPE Category | Specification | Scientific Rationale |
| Eye/Face | ANSI Z87.1 / EN 166 certified chemical splash goggles. | Prevents micro-aerosolized powder from contacting the ocular mucosa, directly mitigating H319 risks[3]. |
| Hands | Dual-layer Nitrile gloves (Outer layer minimum 0.11 mm thickness). | Nitrile provides excellent resistance to amino acids. Double gloving acts as a self-validating safeguard against micro-tears, which is critical when handling H360 reproductive toxins[3]. |
| Body | Chemically resistant lab coat (e.g., Tyvek) with elastic cuffs. | Prevents the accumulation of static-charged particulate matter on personal clothing. |
| Respiratory | Type P3 (EN 143) or N100 particulate respirator. | Mandatory if handling outside a certified fume hood to intercept fine crystalline dust and prevent H335/H360 inhalation exposure[3]. |
Operational Plan: Step-by-Step Handling Protocol
Every step in this protocol is designed to be a self-validating system, ensuring that if one layer of safety fails, another is inherently present to prevent exposure.
-
Step 1: Environmental Control & Verification
-
Action: Verify the chemical fume hood face velocity is actively reading between 100–120 feet per minute (fpm) before opening the reagent bottle.
-
Causality: A verified face velocity ensures the aerodynamic containment of any aerosolized micro-particles, which is the primary defense against inhalation of this reproductive hazard.
-
-
Step 2: Dispensing and Weighing
-
Action: Use grounded, anti-static spatulas and weigh boats.
-
Causality: The compound is a dry powder. Static charge accumulation on standard plastic spatulas can cause the powder to repel and aerosolize, bypassing primary containment.
-
-
Step 3: Solvent Integration & Reaction Setup
-
Action: Dissolve the compound in compatible organic solvents (e.g., THF, DCM) using a closed-addition funnel or septum-sealed flask.
-
Causality: Dissolving the powder early in the workflow minimizes vapor pressure and eliminates dust hazards. Closed systems prevent accidental splashing during exothermic dissolution or coupling reactions.
-
-
Step 4: Decontamination
-
Action: Wipe down all balances and hood surfaces with a damp, solvent-compatible cloth (e.g., 70% isopropanol/water), followed by a dry wipe.
-
Causality: Wet-wiping neutralizes and mechanically removes residual microscopic dust, preventing cross-contamination and secondary exposure to subsequent laboratory personnel.
-
Spill Response & Disposal Plan
If primary containment fails, the response must be immediate, systematic, and avoid the generation of airborne dust.
Spill Response Protocol:
-
Isolate: Evacuate personnel from the immediate vicinity to prevent accidental tracking of the chemical.
-
Upgrade PPE: Don a Type P3/N100 respirator and heavy-duty nitrile over-gloves before re-entering the spill zone.
-
Contain & Absorb: Cover the powder spill with damp sand or a commercial inert absorbent to weigh down the dust. Do not dry-sweep , as the mechanical action will aerosolize the reproductive toxin.
-
Collect: Use non-sparking tools to transfer the absorbed material into a hazardous waste container with a secure lid.
Disposal Plan:
-
Segregation: Label the container strictly as "Hazardous Waste - Toxic/Reproductive Hazard (Contains 2-Azabicyclo[2.2.1]heptane-3-carboxylic acid)".
-
Destruction: Arrange for disposal through a licensed chemical destruction facility. The material must undergo controlled incineration with flue gas scrubbing[5].
-
Causality: Because of the H400 aquatic toxicity classification, this chemical must never be discharged into the sewer[5]. Furthermore, the incineration of nitrogen-containing bicyclic compounds generates toxic nitrogen oxides ( NOx ). Flue gas scrubbing is chemically required to neutralize these emissions before environmental release[5].
Workflow Visualization
Operational and spill response workflow for handling bicyclic amino acids.
References
-
PubChem. "2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-". nih.gov.[Link]
-
KOPS - University of Konstanz. "Stereoselective Approach to New Conformationally Restricted alpha-Amino Acids". uni-konstanz.de.[Link]
Sources
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one | 134003-03-5 | Benchchem [benchchem.com]
- 3. (1R,3S,4S)-N-Boc-2-氮杂双环[2.2.1]庚烷-3-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (1R,3S,4S)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-3-carboxylate | C12H18NO4- | CID 18396215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one | 134003-03-5 | Benchchem [benchchem.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
